Nafenopin-CoA
Description
Structure
2D Structure
Properties
CAS No. |
112195-81-0 |
|---|---|
Molecular Formula |
C41H56N7O18P3S |
Molecular Weight |
1059.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanethioate |
InChI |
InChI=1S/C41H56N7O18P3S/c1-40(2,21-62-69(59,60)66-68(57,58)61-20-29-33(65-67(54,55)56)32(50)38(63-29)48-23-47-31-35(42)45-22-46-36(31)48)34(51)37(52)44-17-16-30(49)43-18-19-70-39(53)41(3,4)64-26-14-12-25(13-15-26)28-11-7-9-24-8-5-6-10-27(24)28/h5-6,8,10,12-15,22-23,28-29,32-34,38,50-51H,7,9,11,16-21H2,1-4H3,(H,43,49)(H,44,52)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28?,29-,32-,33-,34+,38-/m1/s1 |
InChI Key |
MUIWZLHYOXABMT-WFSMWQGZSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CCCC6=CC=CC=C56)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CCCC6=CC=CC=C56)O |
Synonyms |
coenzyme A, nafenopin- nafenopin-CoA nafenopin-coenzyme A |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Nafenopin-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafenopin, a fibric acid derivative and peroxisome proliferator, exerts its primary pharmacological effects through its active metabolite, Nafenopin-CoA. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound. A central aspect of its activity is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes integral to lipid and glucose metabolism. This guide delves into the formation of this compound, its interaction with PPARα, the subsequent signaling cascades, and its influence on various metabolic pathways. Furthermore, it explores the inhibitory effects of this compound on key enzymes such as glutathione S-transferase and acetyl-CoA carboxylase. Detailed experimental protocols for the key assays cited are provided to facilitate further research and drug development in this area.
Formation of this compound
Nafenopin is metabolically activated to its coenzyme A (CoA) thioester, this compound, a critical step for its biological activity. This conversion is catalyzed by a peroxisomal CoA ligase, an enzyme distinct from the long-chain fatty acid-CoA ligase.[1] The formation of this compound is a prerequisite for its subsequent molecular interactions.
Kinetic Properties of this compound Ligase
The enzymatic formation of this compound in rat liver peroxisomes is characterized by the presence of both high-affinity, low-capacity and low-affinity, high-capacity isoforms.[1] The high-affinity isoform exhibits the following kinetic parameters:
| Parameter | Value | Reference |
| Km | 6.7 µM | [1] |
| Vmax | 0.31 nmol/mg/min | [1] |
This enzymatic step can be competitively inhibited by various compounds, indicating a shared binding site or mechanism.
| Inhibitor | Ki | Reference |
| Palmitic acid | 1.1 µM | [1] |
| R(-) Ibuprofen | 7.9 µM | [1] |
| Ciprofibrate | 60.2 µM | [1] |
| Clofibric acid | 86.8 µM | [1] |
Primary Mechanism of Action: PPARα Agonism
The principal mechanism through which this compound exerts its effects is by acting as a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and glucose homeostasis.
The PPARα Signaling Pathway
Upon binding of this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in fatty acid transport and oxidation.
Downstream Effects of PPARα Activation
The activation of PPARα by this compound leads to a cascade of events primarily affecting lipid metabolism:
-
Peroxisome Proliferation: A hallmark of PPARα activation is the proliferation of peroxisomes in hepatocytes. This is accompanied by an induction of peroxisomal fatty acid β-oxidation enzymes.
-
Increased Fatty Acid Oxidation: Nafenopin treatment leads to a sustained induction of both hepatic peroxisomal and microsomal fatty acid-oxidizing enzyme activities. This enhanced catabolism of fatty acids contributes to its lipid-lowering effects.
-
Modulation of Gene Expression: PPARα activation upregulates the expression of genes involved in fatty acid uptake, binding, and activation, as well as those encoding for enzymes of the β-oxidation pathways in both peroxisomes and mitochondria.
Secondary Mechanisms of Action
Beyond its primary role as a PPARα agonist, Nafenopin and its CoA derivative have been shown to interact with and inhibit other key metabolic enzymes.
Inhibition of Glutathione S-Transferase (GST)
Nafenopin exhibits inhibitory effects on cytosolic glutathione S-transferase (GST) activity. Kinetic studies have revealed a competitive type of inhibition with respect to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). This inhibition of a key detoxification enzyme may have implications for cellular responses to oxidative stress and xenobiotic metabolism.
Inhibition of Acetyl-CoA Carboxylase (ACC)
This compound has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. By inhibiting ACC, this compound can reduce the production of malonyl-CoA, a key substrate for fatty acid elongation and a potent inhibitor of mitochondrial fatty acid uptake. This action complements the PPARα-mediated increase in fatty acid oxidation.
References
The Pivotal Role of Nafenopin-CoA in Peroxisome Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafenopin, a hypolipidemic agent and a well-characterized peroxisome proliferator, exerts its biological effects through a complex signaling cascade that culminates in the marked proliferation of peroxisomes, particularly in rodent hepatocytes. Central to this process is the metabolic activation of nafenopin to its coenzyme A (CoA) thioester, nafenopin-CoA. This active metabolite serves as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor that governs the expression of a suite of genes involved in lipid metabolism and peroxisome biogenesis. This technical guide provides an in-depth exploration of the critical role of this compound in initiating peroxisome proliferation. It details the enzymatic synthesis of this compound, elucidates the PPARα-mediated signaling pathway, presents quantitative data on the effects of nafenopin on peroxisomal markers, and provides detailed experimental protocols for key assays. Visualizations of the signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the molecular mechanisms underpinning this important toxicological and pharmacological phenomenon.
Introduction to Nafenopin and Peroxisome Proliferation
Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic processes, most notably the β-oxidation of very long-chain fatty acids. Peroxisome proliferators are a structurally diverse group of xenobiotics that, upon administration to susceptible species like rats and mice, lead to a dramatic increase in the size and number of peroxisomes in the liver. Nafenopin is a potent peroxisome proliferator that has been extensively studied to understand the mechanisms of this cellular response.[1][2]
The proliferation of peroxisomes is not a standalone event; it is accompanied by a coordinated induction of genes encoding peroxisomal and mitochondrial fatty acid-oxidizing enzymes.[1] This response is primarily mediated by the peroxisome proliferator-activated receptor alpha (PPARα), a member of the nuclear hormone receptor superfamily. It is now widely accepted that many peroxisome proliferators, including nafenopin, are not the direct activators of PPARα. Instead, they require metabolic activation to their respective CoA thioesters to function as high-affinity ligands.[3]
The Activation of Nafenopin to this compound
The conversion of the carboxylic acid group of nafenopin to a thioester with coenzyme A is a critical activation step. This reaction is catalyzed by an acyl-CoA synthetase. While the specific enzyme responsible for the activation of nafenopin has not been definitively identified, studies suggest the existence of a peroxisomal CoA ligase that is distinct from the long-chain fatty acid-CoA ligase. This xenobiotic/medium-chain fatty acid:CoA ligase (ACSM) family of enzymes is likely involved in the activation of various xenobiotic carboxylic acids.[4][5]
The enzymatic reaction can be summarized as follows:
Nafenopin + ATP + CoA-SH → this compound + AMP + PPi
Inhibitors of fatty acyl-CoA synthetase have been shown to decrease the level of peroxisomal induction by nafenopin in rat hepatocytes, providing evidence for the essential role of this activation step.[3]
The this compound Signaling Pathway
Once formed, this compound acts as a high-affinity ligand for PPARα. The binding of this compound to PPARα induces a conformational change in the receptor, leading to a cascade of molecular events that ultimately results in peroxisome proliferation.
The key steps in the signaling pathway are:
-
Heterodimerization: In its inactive state, PPARα forms a heterodimer with the retinoid X receptor (RXR).
-
Ligand Binding: this compound binds to the ligand-binding domain of PPARα.
-
Coactivator Recruitment: Ligand binding induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivator proteins.
-
PPRE Binding: The activated PPARα-RXR heterodimer-coactivator complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.
-
Gene Transcription: This binding initiates the transcription of genes involved in peroxisome proliferation and fatty acid metabolism, including acyl-CoA oxidase (the rate-limiting enzyme in peroxisomal β-oxidation) and genes encoding peroxisomal membrane proteins (PEX genes), such as PEX11, which is involved in peroxisome division.[6][7]
Quantitative Data on Nafenopin-Induced Peroxisome Proliferation
The administration of nafenopin to rats leads to a dose-dependent increase in various markers of peroxisome proliferation. The following tables summarize quantitative data from studies investigating these effects.
Table 1: Effect of Nafenopin on Hepatic Peroxisomal Enzyme Activities in Rats
| Nafenopin Dose | Catalase Activity (fold increase vs. control) | Palmitoyl-CoA Oxidation (fold increase vs. control) | Reference |
| 0.125% in diet | ~2 | Not Reported | [1][2] |
| 0.25% in diet | ~2 | Not Reported | [1][2] |
| 80 mg/kg/day (oral) | Little effect | Significant induction | [8] |
| 0.03 mmol/kg in diet | Increased | Not Reported | [9] |
Table 2: Morphometric Analysis of Nafenopin-Induced Peroxisome Proliferation in Rat Hepatocytes
| Nafenopin Treatment | Peroxisome Number (relative increase) | Peroxisome Volume (relative increase) | Reference |
| 0.125% in diet | Significant increase | Not Reported | [1][2] |
| 0.25% in diet | Significant increase | Not Reported | [1][2] |
| Neonatal administration | ~2-fold | ~6-fold | [10] |
| 17-day treatment (mice) | Significant increase | Significant increase | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in peroxisome proliferation.
Isolation of Primary Rat Hepatocytes
This protocol is essential for in vitro studies on the direct effects of nafenopin on liver cells.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)
-
Collagenase solution (e.g., Type IV collagenase in a buffered solution)
-
Wash medium (e.g., Williams' Medium E)
-
Collagen-coated culture dishes
-
Peristaltic pump and perfusion setup
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Surgically expose the portal vein and inferior vena cava.
-
Cannulate the portal vein and begin perfusion with a Ca²⁺-free buffer at 37°C to wash out the blood.
-
Switch to a perfusion buffer containing collagenase to digest the liver's extracellular matrix.
-
Once the liver is digested (becomes soft and discolored), excise it and transfer it to a sterile dish containing wash medium.
-
Gently mince the liver to release the hepatocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the cell suspension at low speed (e.g., 50 x g) to pellet the hepatocytes.
-
Wash the cell pellet several times with cold wash medium.
-
Resuspend the final cell pellet and determine cell viability using the Trypan Blue exclusion method.
-
Plate the viable hepatocytes on collagen-coated dishes in an appropriate culture medium.
Measurement of Peroxisomal β-Oxidation (Palmitoyl-CoA Oxidation)
This assay quantifies the activity of the peroxisomal fatty acid β-oxidation system.
Principle: The assay measures the reduction of NAD⁺ to NADH, which is coupled to the oxidation of palmitoyl-CoA. The increase in NADH is monitored spectrophotometrically at 340 nm. Cyanide is included to inhibit mitochondrial β-oxidation.
Materials:
-
Hepatocyte homogenate or isolated peroxisomal fraction
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Palmitoyl-CoA
-
NAD⁺
-
Coenzyme A (CoA)
-
Potassium cyanide (KCN)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD⁺, CoA, and KCN.
-
Add the hepatocyte homogenate or peroxisomal fraction to the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding palmitoyl-CoA.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NAD⁺ reduction using the molar extinction coefficient of NADH.
Assay for Acyl-CoA Oxidase Activity
This is a more specific assay for the first and rate-limiting enzyme of peroxisomal β-oxidation.
Principle: Acyl-CoA oxidase catalyzes the oxidation of a fatty acyl-CoA, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.[12]
Materials:
-
Hepatocyte homogenate or isolated peroxisomal fraction
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Fatty acyl-CoA substrate (e.g., palmitoyl-CoA)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB, or leuco-dichlorofluorescein)[12]
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic substrate.
-
Add the hepatocyte homogenate or peroxisomal fraction to the reaction mixture.
-
Initiate the reaction by adding the fatty acyl-CoA substrate.
-
Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogen over time.
-
Calculate the enzyme activity based on a standard curve generated with known concentrations of H₂O₂.
Conclusion
The conversion of nafenopin to this compound is a prerequisite for its action as a peroxisome proliferator. This active metabolite directly engages the PPARα signaling pathway, leading to the transcriptional upregulation of genes responsible for peroxisome biogenesis and fatty acid metabolism. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular mechanisms of peroxisome proliferation and to assess the potential effects of other xenobiotics on this critical cellular process. A deeper understanding of the role of this compound will continue to inform the fields of toxicology, pharmacology, and drug development.
References
- 1. NAFENOPIN-INDUCED HEPATIC MICROBODY (PEROXISOME) PROLIFERATION AND CATALASE SYNTHESIS IN RATS AND MICE: Absence of Sex Difference in Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nafenopin-induced hepatic microbody (peroxisome) proliferation and catalase synthesis in rats and mice. Absence of sex difference in response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evidence for involvement of CoA thioesters in peroxisome proliferation and hypolipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xenobiotic/medium chain fatty acid: CoA ligase - a critical review on its role in fatty acid metabolism and the detoxification of benzoic acid and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic characteristics of rat liver peroxisomal this compound ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEX11β induces peroxisomal gene expression and alters peroxisome number during early Xenopus laevis development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PEROXIN11 protein family controls peroxisome proliferation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nafenopin, a peroxisome proliferator, depletes hepatic vitamin E content and elevates plasma oxidised glutathione levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the hepatocarcinogen nafenopin, a peroxisome proliferator, on the activities of rat liver glutathione-requiring enzymes and catalase in comparison to the action of phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The proliferative response of hepatic peroxidomes of neonatal rats to treatment with SU-13 437 (nafenopin) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nafenopin-induced proliferation of peroxisomes in the small intestine of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Nafenopin-CoA in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafenopin, a peroxisome proliferator and hypolipidemic agent, exerts its biological effects after being activated to its coenzyme A (CoA) thioester, Nafenopin-CoA. This conversion is a critical step in its mechanism of action, which is primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in hepatocytes, detailing the cellular uptake, enzymatic activation, and regulatory mechanisms. Furthermore, this guide furnishes detailed experimental protocols for the study of this pathway and presents quantitative data in a structured format to facilitate research and development in this area.
Introduction
Nafenopin is a member of the fibrate class of drugs, which are utilized for their triglyceride-lowering effects. The therapeutic and biological activities of nafenopin are contingent upon its metabolic activation to this compound within the liver. This activation allows it to act as a ligand for PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism and peroxisome proliferation.[1][2] Understanding the biosynthesis of this compound is therefore fundamental to elucidating its pharmacological and toxicological profiles. This guide will explore the key steps in this pathway, from cellular entry to the final enzymatic conversion, with a focus on the experimental methodologies used to investigate these processes.
The Biosynthesis Pathway of this compound
The formation of this compound in hepatocytes is a multi-step process involving cellular uptake and subsequent enzymatic activation.
Cellular Uptake of Nafenopin
The entry of fibrates, including nafenopin, into hepatocytes is a facilitated process. It is mediated by fatty acid transport proteins (FATPs), which are also responsible for the uptake of long-chain fatty acids.[1][3] This transport mechanism is a critical first step, ensuring the availability of the substrate for subsequent metabolic activation. The expression of these transport proteins is, in turn, regulated by PPARα, creating a feed-forward loop that enhances the uptake of its own activators.[1][3]
Enzymatic Conversion to this compound
The conversion of nafenopin to its active CoA thioester is catalyzed by long-chain acyl-CoA synthetases (ACSLs), also known as fatty acid-CoA ligases.[1][4] These enzymes are primarily located in the endoplasmic reticulum (microsomes) and peroxisomes.[4] The reaction proceeds in a two-step mechanism requiring ATP and Coenzyme A.
The overall reaction is as follows:
Nafenopin + ATP + CoA-SH → this compound + AMP + PPi
The formation of this compound is considered a metabolic trapping mechanism, as the charged CoA moiety prevents the molecule from freely diffusing out of the cell.[5]
Regulatory Mechanisms
The biosynthesis of this compound is tightly regulated, primarily at the transcriptional level through the activation of PPARα.
PPARα-Mediated Transcriptional Regulation
Nafenopin, once converted to this compound, acts as a potent agonist for PPARα. The activated PPARα forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3][6] This binding event initiates the transcription of genes involved in lipid metabolism, including the very enzymes responsible for nafenopin's activation, the acyl-CoA synthetases.[3][7] This positive feedback loop amplifies the cellular response to nafenopin.
Quantitative Data
The following tables summarize the key quantitative data related to the biosynthesis of this compound in hepatocytes.
Table 1: Kinetic Parameters for this compound Formation
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/mg/min) | Reference |
| Rat Hepatic Peroxisomes | Nafenopin | 6.7 | 0.31 | [2] |
Table 2: Inhibition of this compound Formation
| Enzyme Source | Inhibitor | Ki (µM) | Type of Inhibition | Reference |
| Rat Hepatic Peroxisomes | Palmitic Acid | 1.1 | Competitive | [2] |
| Rat Hepatic Peroxisomes | R(-)-Ibuprofen | 7.9 | Competitive | [2] |
| Rat Hepatic Peroxisomes | Ciprofibrate | 60.2 | Competitive | [2] |
| Rat Hepatic Peroxisomes | Clofibric Acid | 86.8 | Competitive | [2] |
Table 3: Apparent C50 Values for this compound Conjugation
| Enzyme Source | C50 (µM) | Reference |
| Marmoset Liver Microsomes | 149.7 | [8][9] |
| Human Liver Microsomes | 213.7 | [8][9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study the biosynthesis of this compound.
Isolation and Culture of Primary Rat Hepatocytes
Primary hepatocytes are a crucial in vitro model for studying liver function.[10]
Materials:
-
Perfusion Buffer I (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+, with EDTA)
-
Perfusion Buffer II (e.g., Williams' Medium E with collagenase IV)
-
Williams' Complete Medium (Williams' Medium E supplemented with fetal bovine serum, penicillin/streptomycin, and insulin)
-
Percoll solution (90% in PBS)
-
Sterile surgical instruments
-
Peristaltic pump
Procedure:
-
Anesthetize a male Sprague-Dawley rat (200-250 g) according to approved animal care protocols.
-
Perform a midline laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with Perfusion Buffer I at 37°C at a flow rate of 10-15 mL/min for 10 minutes to wash out the blood.
-
Switch to Perfusion Buffer II containing collagenase IV and continue perfusion for 10-15 minutes until the liver becomes soft and digested.
-
Excise the liver and transfer it to a sterile petri dish containing Williams' Complete Medium.
-
Gently disperse the cells by combing with a sterile cell scraper.
-
Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.
-
Purify the hepatocytes by centrifugation through a Percoll gradient to separate viable parenchymal cells from non-parenchymal and dead cells.
-
Wash the purified hepatocyte pellet with Williams' Complete Medium.
-
Determine cell viability using the trypan blue exclusion method.
-
Seed the hepatocytes onto collagen-coated culture plates at a desired density (e.g., 0.7-1.0 x 106 cells/well in a 6-well plate) in Williams' Complete Medium.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. The medium is typically changed after 4-6 hours to remove unattached cells.
Subcellular Fractionation of Hepatocytes
This protocol allows for the isolation of microsomal and peroxisomal fractions.
Materials:
-
Homogenization Buffer (e.g., 0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)
-
Differential centrifugation equipment (refrigerated centrifuge and ultracentrifuge)
-
Dounce homogenizer
Procedure:
-
Harvest cultured hepatocytes or fresh liver tissue and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei and cell debris.
-
Collect the supernatant (post-nuclear supernatant) and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet mitochondria and peroxisomes (heavy mitochondrial fraction).
-
The supernatant from the previous step is then centrifuged at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
To separate peroxisomes from mitochondria, the heavy mitochondrial pellet can be further purified using a density gradient (e.g., Iodixanol or Nycodenz).
This compound Synthetase Activity Assay (Radiometric)
This assay measures the formation of radiolabeled this compound.
Materials:
-
[3H]-Nafenopin
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
ATP solution
-
Coenzyme A (CoA) solution
-
Bovine Serum Albumin (BSA)
-
Reaction termination solution (e.g., Dole's reagent: isopropanol/heptane/1M H2SO4, 40:10:1)
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ATP, CoA, and BSA.
-
Add the enzyme source (e.g., hepatocyte homogenate, microsomal, or peroxisomal fraction).
-
Initiate the reaction by adding [3H]-Nafenopin.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding the termination solution.
-
Vortex and add heptane and water to separate the phases. The unreacted [3H]-Nafenopin will partition into the upper organic phase, while the [3H]-Nafenopin-CoA will remain in the lower aqueous phase.
-
Collect an aliquot of the aqueous phase and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [3H]-Nafenopin-CoA formed per unit time per milligram of protein.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for studying this compound biosynthesis and the logical relationship of the key components.
Conclusion
The biosynthesis of this compound is a pivotal process in the pharmacological action of nafenopin. This guide has provided a comprehensive overview of the cellular uptake, enzymatic activation, and regulatory pathways involved in its formation in hepatocytes. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. A thorough understanding of this biosynthetic pathway is essential for the continued investigation of fibrate drugs and their impact on lipid metabolism and cellular signaling.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mouse peroxisome proliferator activated receptor recognizes a response element in the 5′ flanking sequence of the rat acyl CoA oxidase gene. | The EMBO Journal [link.springer.com]
- 7. Induction of the Acyl-Coenzyme A Synthetase Gene by Fibrates and Fatty Acids Is Mediated by a Peroxisome Proliferator Response Element in the C Promoter (*) | Semantic Scholar [semanticscholar.org]
- 8. Use of primary cultures of adult rat hepatocytes to investigate mechanisms of action of nafenopin, a hepatocarcinogenic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug metabolism and morphologic changes in the liver of nafenopin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Kinetic Characteristics of Nafenopin-CoA Ligase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinetic properties of Nafenopin-CoA ligase, an enzyme pivotal in the metabolic activation of the peroxisome proliferator, nafenopin. Understanding the kinetic behavior of this enzyme is crucial for elucidating the mechanism of action of nafenopin and other related xenobiotics, and for the development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows.
Core Kinetic Parameters
The formation of this compound is a critical step for its biological activity, and this conversion is catalyzed by specific acyl-CoA synthetases. Studies in rat and marmoset models have revealed complex kinetic profiles, suggesting the involvement of multiple enzyme isoforms and potentially allosteric regulation.
Michaelis-Menten and Sigmoidal Kinetic Data
Kinetic analyses have demonstrated that this compound ligase activity does not always follow simple Michaelis-Menten kinetics. In rat liver peroxisomes, both high- and low-affinity enzyme activities have been observed.[1] In contrast, studies using marmoset liver microsomes and a recombinant marmoset long-chain fatty acid CoA ligase (MLCL1) have shown sigmoidal kinetics for this compound conjugation, indicating cooperative binding.[2][3]
Below is a summary of the reported kinetic constants:
| Enzyme Source | Kinetic Model | Parameter | Value | Substrate/Inhibitor |
| Rat Hepatic Peroxisomes (High-Affinity Isoform) | Michaelis-Menten | Km | 6.7 µM | Nafenopin |
| Rat Hepatic Peroxisomes (High-Affinity Isoform) | Michaelis-Menten | Vmax | 0.31 nmol/mg/min | Nafenopin |
| Rat Hepatic Peroxisomes (High-Affinity Isoform) | Competitive Inhibition | Ki | 1.1 µM | Palmitic Acid |
| Rat Hepatic Peroxisomes (High-Affinity Isoform) | Competitive Inhibition | Ki | 7.9 µM | R(-)-Ibuprofen |
| Rat Hepatic Peroxisomes (High-Affinity Isoform) | Competitive Inhibition | Ki | 60.2 µM | Ciprofibrate |
| Rat Hepatic Peroxisomes (High-Affinity Isoform) | Competitive Inhibition | Ki | 86.8 µM | Clofibric Acid |
| Marmoset Liver Microsomes | Sigmoidal | C50 | 149.7 µM | Nafenopin |
| Recombinant Marmoset LCL1 (expressed in COS-7 cells) | Sigmoidal | C50 | 192.9 µM | Nafenopin |
| Human Liver Microsomes (for comparison) | Sigmoidal | C50 | 213.7 µM | Nafenopin |
Data sourced from references[1][2][3].
Signaling and Metabolic Pathway Context
The activation of nafenopin to its CoA thioester is a prerequisite for its role in peroxisome proliferation and its hypolipidemic effects. The resulting this compound can influence other metabolic pathways, such as fatty acid synthesis.
Experimental Protocols
The determination of the kinetic parameters of this compound ligase involves a series of well-defined experimental steps. The following is a generalized protocol based on methodologies cited in the literature.
Preparation of Enzyme Source
-
Peroxisomal Fraction from Rat Liver:
-
Male Sprague-Dawley rats are typically used.
-
Livers are perfused with cold saline, homogenized in a buffer (e.g., 0.25 M sucrose, 1 mM EDTA, and 10 mM Tris-HCl, pH 7.4).
-
The homogenate is subjected to differential centrifugation to isolate the peroxisomal fraction. This involves a low-speed spin to remove nuclei and cell debris, followed by a higher-speed spin to pellet mitochondria and peroxisomes.
-
The resulting pellet is further purified using a density gradient centrifugation (e.g., with sucrose or Nycodenz) to separate peroxisomes from mitochondria.
-
The purified peroxisomal fraction is collected, and protein concentration is determined using a standard method like the Bradford or Lowry assay.
-
-
Microsomal Fraction from Marmoset Liver:
-
Liver samples from marmosets are homogenized in a suitable buffer.
-
The homogenate undergoes differential centrifugation, with a high-speed spin (e.g., 100,000 x g) to pellet the microsomal fraction.
-
The microsomal pellet is washed and resuspended in a storage buffer.
-
This compound Ligase Activity Assay
The activity of this compound ligase is typically measured by quantifying the rate of formation of this compound. A common method is a radiochemical assay.
-
Assay Mixture: A typical reaction mixture contains:
-
Buffer (e.g., Tris-HCl at a physiological pH)
-
ATP
-
Coenzyme A (CoA)
-
MgCl2 (as a cofactor for the ligase)
-
A radiolabeled substrate, such as [14C]nafenopin or [3H]nafenopin.
-
The enzyme preparation (peroxisomal or microsomal fraction).
-
-
Reaction Conditions:
-
The reaction is initiated by adding the enzyme preparation to the pre-warmed assay mixture.
-
Incubation is carried out at a controlled temperature (e.g., 37°C) for a specific period, ensuring that the reaction rate is linear with time.
-
The reaction is terminated by adding an acidic solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid) to stop the enzyme and protonate the unreacted fatty acid.
-
-
Quantification:
-
The radiolabeled this compound product is separated from the unreacted radiolabeled nafenopin. This is often achieved by liquid-liquid extraction. The aqueous phase will contain the polar this compound, while the organic phase will contain the non-polar nafenopin.
-
An aliquot of the aqueous phase is taken for scintillation counting to determine the amount of radiolabeled product formed.
-
The specific activity is then calculated and expressed, for example, as nmol of product formed per minute per mg of protein.
-
Kinetic Data Analysis
-
Michaelis-Menten Kinetics:
-
To determine Km and Vmax, the initial reaction rates are measured at various concentrations of nafenopin while keeping the concentrations of ATP and CoA saturating.
-
The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis. Lineweaver-Burk or Hanes-Woolf plots can also be used for visualization and initial parameter estimation.
-
For inhibition studies, the assay is performed with varying concentrations of the substrate in the presence of fixed concentrations of the inhibitor. The type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki) are determined by analyzing the changes in Km and Vmax.
-
-
Sigmoidal Kinetics:
-
When sigmoidal kinetics are observed, the data are fitted to the Hill equation.
-
This analysis yields the C50 (or S0.5), which is the substrate concentration at which half-maximal velocity is achieved, and the Hill coefficient (n), which indicates the degree of cooperativity.
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for characterizing the kinetics of this compound ligase.
References
- 1. Kinetic characteristics of rat liver peroxisomal this compound ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafenopin-, ciprofibroyl-, and palmitoyl-CoA conjugation in vitro: kinetic and molecular characterization of marmoset liver microsomes and expressed MLCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Covalent Binding of Nafenopin-CoA to Liver Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafenopin, a hypolipidemic agent and peroxisome proliferator, undergoes bioactivation in the liver to its coenzyme A (CoA) thioester, Nafenopin-CoA. This reactive metabolite has been shown to covalently bind to hepatic proteins, a mechanism of increasing interest in drug development due to its potential implications for both on-target pharmacological effects and off-target toxicity. While the formation of this compound is a known metabolic step, comprehensive quantitative data on its subsequent covalent adduction to specific liver proteins remains limited in publicly available literature. This guide synthesizes the existing knowledge on this compound, provides quantitative context from related fibrate compounds, details relevant experimental methodologies, and illustrates the key pathways and workflows involved.
Introduction
Nafenopin belongs to the fibrate class of drugs, which are known to modulate lipid metabolism primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα in the liver. The metabolic activation of carboxylic acid-containing drugs to their CoA thioesters is a critical step that can lead to the formation of stable covalent adducts with cellular macromolecules, including proteins. Such binding can alter protein function, leading to a range of biological effects from therapeutic outcomes to idiosyncratic drug reactions. While it has been established that Nafenopin binds to liver proteins, in contrast to its lack of binding to DNA or RNA, the specific quantitative details of this covalent interaction with its CoA-derivative are not well-documented.
Bioactivation of Nafenopin
The conversion of Nafenopin to its reactive thioester, this compound, is a crucial prerequisite for covalent binding. This enzymatic process is catalyzed by acyl-CoA synthetases within hepatic peroxisomes. The kinetic properties of this reaction in rat liver have been characterized, indicating a high-affinity, low-capacity enzymatic pathway is involved.
Table 1: Kinetic Parameters of this compound Formation in Rat Liver Peroxisomes
| Parameter | Value |
| Km (high-affinity) | 6.7 µM |
| Vmax (high-affinity) | 0.31 nmol/mg/min |
Data sourced from studies on rat hepatic peroxisomal this compound ligase.
Covalent Binding to Liver Proteins
Direct quantitative data on the extent of this compound covalent binding to liver proteins is sparse. However, studies on the structurally related fibrate, clofibric acid, provide valuable insights into the potential magnitude of such interactions. Research has demonstrated that clofibric acid forms covalent adducts with rat liver proteins, and the concentration of these adducts increases with the duration of treatment.
Table 2: Covalent Binding of Clofibric Acid to Rat Liver Proteins
| Duration of Treatment | Mean Clofibric Acid-Protein Adducts (ng/mg protein) (± SE) |
| Initial | 10.1 (± 0.7) |
| Extended | 32.3 (± 1.6) |
Data from in vivo studies in rats administered 280 mg/kg/day of clofibric acid.[1]
It is plausible that this compound forms adducts with a similar profile of hepatic proteins, which may include the identified peroxisome proliferator-binding protein (PPbP), a 70,000 Dalton protein found in rat liver cytosol.[2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the bioactivation pathway of Nafenopin and a general workflow for the detection and quantification of its protein adducts.
Caption: Bioactivation of Nafenopin to this compound and subsequent covalent protein binding.
Caption: General experimental workflow for studying Nafenopin-protein adducts.
Experimental Protocols
In Vivo Covalent Binding Study Using Radiolabeled Nafenopin
-
Synthesis of Radiolabeled Nafenopin: Synthesize [³H]- or [¹⁴C]-Nafenopin to a high specific activity.
-
Animal Dosing: Administer the radiolabeled Nafenopin to male Sprague-Dawley rats via oral gavage at a therapeutically relevant dose. A control group should receive the vehicle only.
-
Tissue Harvesting: At selected time points (e.g., 2, 6, 12, 24 hours) post-dosing, euthanize the animals and perfuse the livers with ice-cold saline to remove blood.
-
Homogenization and Protein Precipitation:
-
Homogenize the liver tissue in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).
-
Precipitate the protein from an aliquot of the homogenate using an excess of a cold organic solvent (e.g., methanol or acetone).
-
Repeatedly wash the protein pellet with the solvent to exhaustively remove any non-covalently bound radiolabel.
-
-
Quantification of Covalent Binding:
-
Solubilize the final protein pellet in a suitable solvent (e.g., 1 N NaOH).
-
Determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
Measure the radioactivity in an aliquot of the solubilized protein using liquid scintillation counting.
-
Express the covalent binding as pmol of Nafenopin equivalents per mg of protein.
-
Identification of Target Proteins by LC-MS/MS
-
Sample Preparation:
-
Isolate liver proteins from Nafenopin-treated and control animals as described above (non-radiolabeled compound can be used).
-
Perform subcellular fractionation to isolate cytosolic, microsomal, and mitochondrial protein fractions.
-
-
Proteolysis:
-
Denature the proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteine residues (with iodoacetamide).
-
Digest the proteins into peptides using a sequence-specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
Employ data-dependent acquisition to select peptide ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use specialized software to search the MS/MS spectra against a protein database (e.g., UniProt Rat).
-
Include a variable modification in the search parameters corresponding to the mass of the this compound adduct on potential nucleophilic amino acid residues (e.g., cysteine, lysine, histidine).
-
Identify the specific proteins and peptide sequences that are covalently modified by Nafenopin.
-
Conclusion and Future Directions
The bioactivation of Nafenopin to this compound and its subsequent covalent binding to liver proteins represent a key area for understanding its pharmacological and toxicological profile. While direct quantitative data for this compound adducts are lacking, the information from related compounds and established analytical techniques provide a clear path for future research. Elucidating the specific protein targets of this compound and quantifying the extent of their modification will be crucial for a comprehensive risk-benefit assessment of this and other peroxisome proliferators. The methodologies outlined in this guide offer a framework for researchers to pursue these critical investigations.
References
- 1. In vivo covalent binding of clofibric acid to human plasma proteins and rat liver proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-binding protein: identification and partial characterization of nafenopin-, clofibric acid-, and ciprofibrate-binding proteins from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-binding protein: identification and partial characterization of nafenopin-, clofibric acid-, and ciprofibrate-binding proteins from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of Nafenopin-CoA Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafenopin, a peroxisome proliferator and hypolipidemic agent, exerts its biological effects primarily through its active form, Nafenopin-CoA. This technical guide delves into the downstream targets of this compound signaling, providing a comprehensive overview of its mechanism of action, from receptor activation to the modulation of gene and protein expression. We will explore the central role of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) as the primary molecular target and detail the subsequent signaling cascades. This document summarizes key quantitative data on transcriptomic and proteomic changes, outlines detailed experimental protocols for target identification and validation, and provides visual representations of the signaling pathways and experimental workflows.
Introduction
Nafenopin is a non-genotoxic rodent carcinogen that belongs to the class of compounds known as peroxisome proliferators. Its clinical relevance stems from its potent hypolipidemic properties. The biological activity of Nafenopin is contingent upon its intracellular conversion to this compound, a process catalyzed by acyl-CoA synthetases. This compound then acts as a ligand for the nuclear receptor PPARα, initiating a cascade of events that lead to widespread changes in gene expression and cellular metabolism. Understanding the downstream targets of this signaling pathway is crucial for elucidating the therapeutic effects and potential toxicities associated with Nafenopin and other peroxisome proliferators.
The this compound Signaling Pathway
The primary mechanism of this compound action involves the activation of PPARα. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR). The this compound/PPARα/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Beyond direct gene regulation by PPARα, this compound has been shown to have other cellular effects. There is evidence that this compound can directly inhibit enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase. Furthermore, the formation of this compound can lead to the covalent modification of cellular proteins through acylation, potentially altering their function.
dot
Caption: this compound signaling cascade in a hepatocyte.
Downstream Targets of this compound Signaling: Quantitative Data
The activation of PPARα by this compound leads to significant changes in the expression of genes and proteins involved in various cellular processes, most notably lipid metabolism, but also cell proliferation, apoptosis, and inflammation. While comprehensive quantitative data for Nafenopin itself is limited, studies on other potent PPARα agonists like Wy-14,643 and fenofibrate provide valuable insights into the expected downstream effects.
Transcriptomic Changes
Microarray and RNA-sequencing studies have identified numerous genes that are differentially expressed upon PPARα activation. These genes are primarily involved in fatty acid transport, binding, and oxidation, as well as ketogenesis.
Table 1: Selected PPARα Target Genes Upregulated by PPARα Agonists in Liver
| Gene | Function | Fold Change (Wy-14,643) | Reference |
| Acox1 | Acyl-Coenzyme A oxidase 1, peroxisomal | >4 | [1][2] |
| Cpt1a | Carnitine palmitoyltransferase 1A, mitochondrial | >4 | [2][3] |
| Pdk4 | Pyruvate dehydrogenase kinase 4 | >4 | [2][3] |
| Angptl4 | Angiopoietin-like 4 | >4 | [3] |
| Fabp1 | Fatty acid binding protein 1 | >4 | [2] |
| Cyp4a10 | Cytochrome P450, family 4, subfamily a, polypeptide 10 | >4 | [4] |
| Ehhadh | Enoyl-Coenzyme A, hydratase/3-hydroxyacyl Coenzyme A dehydrogenase | >4 | [5] |
| Plin2 | Perilipin 2 | >2 | [3] |
| Vldlr | Very low density lipoprotein receptor | >2 | [3] |
| Acat1 | Acetyl-Coenzyme A acetyltransferase 1 | >2 | [6] |
Table 2: Selected Genes Downregulated by PPARα Agonists in Liver
| Gene | Function | Fold Change (Wy-14,643) | Reference |
| Saa2 | Serum amyloid A 2 | ~0.14 | [4] |
| ApoC3 | Apolipoprotein C3 | <0.25 | [2] |
| Multiple Genes | Immune response and inflammation | Downregulated | [3][6] |
Proteomic Changes
Proteomic analyses have confirmed that the transcriptomic changes induced by PPARα agonists translate to altered protein expression levels. A study on Nafenopin-treated primary rat hepatocytes identified 32 proteins with altered expression.[3]
Table 3: Selected Proteins with Altered Expression in Response to Nafenopin
| Protein | Putative Function | Expression Change | Reference |
| Muscarinic acetylcholine receptor 3 | G-protein coupled receptor signaling | Altered | [3] |
| Vimentin | Intermediate filament | Altered | [3] |
| ATP synthase beta subunit | ATP synthesis | Altered | [3] |
| Glucose-regulated protein 94 (GRP94) | Chaperone, anti-apoptotic | Overexpressed | [7] |
Changes in Enzyme Activity
Nafenopin treatment has been shown to directly impact the activity of several key metabolic enzymes in the liver.
Table 4: Effect of Nafenopin on Rat Liver Enzyme Activities
| Enzyme | Effect | Reference |
| Catalase | Increased | [8] |
| Cytosolic Glutathione Transferase | Markedly decreased | [8] |
| Cytosolic Glutathione Peroxidase | Decreased | [8] |
| Peroxisomal fatty acid beta-oxidation enzymes | Induced | [9] |
Experimental Protocols for Investigating Downstream Targets
A multi-pronged approach is required to comprehensively identify and validate the downstream targets of this compound signaling. This involves a combination of transcriptomic, proteomic, and targeted molecular biology techniques.
Workflow for Target Identification and Validation
dot
References
- 1. Identification of novel peroxisome proliferator-activated receptor alpha (PPARalpha) target genes in mouse liver using cDNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Target Genes in Mouse Liver Using cDNA Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of PPARα activation on whole genome gene expression in human precision cut liver slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microarray analysis of gene expression changes in mouse liver induced by peroxisome proliferator- activated receptor alpha agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptomic signatures of peroxisome proliferator-activated receptor α (PPARα) in different mouse liver models identify novel aspects of its biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-course investigation of PPARα- and Kupffer cell–dependent effects of WY-14,643 in mouse liver using microarray gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling of promoter occupancy by PPARα in human hepatoma cells via ChIP-chip analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA sequencing in human HepG2 hepatocytes reveals PPAR-α mediates transcriptome responsiveness of bilirubin - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nafenopin-CoA in Xenobiotic Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafenopin, a hypolipidemic agent and a member of the fibrate class of drugs, is a well-known peroxisome proliferator. Its biological activity is primarily mediated through its conversion to the acyl-CoA thioester, Nafenopin-CoA. This active metabolite serves as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and xenobiotic metabolism. This technical guide provides an in-depth overview of the formation of this compound, its interaction with PPARα, and the subsequent downstream effects on key enzymes involved in xenobiotic biotransformation. Quantitative data from various studies are summarized, detailed experimental protocols for key assays are provided, and the core signaling pathways are visualized to offer a comprehensive resource for researchers in pharmacology, toxicology, and drug development.
Formation of this compound
Nafenopin is metabolically activated to its CoA thioester, this compound, by acyl-CoA synthetases. This conversion is a critical step for its pharmacological activity.
Enzymatic Synthesis and Kinetics
The formation of this compound is catalyzed by peroxisomal CoA ligases. Studies in rat hepatic peroxisomes have identified both high-affinity, low-capacity and low-affinity, high-capacity isoforms involved in this process[1]. The kinetic parameters for the high-affinity isoform have been determined, highlighting its efficiency in converting nafenopin to its active form[1]. Interestingly, this process is competitively inhibited by several other fatty acids and xenobiotics, suggesting a common binding site on the activating enzyme[1]. In marmoset liver microsomes, the formation of this compound has also been demonstrated, with kinetic parameters comparable to those observed in human liver microsomes, suggesting that the marmoset may be a suitable model for studying human xenobiotic metabolism via acyl-CoA conjugation[2][3].
Data Presentation: Kinetic Parameters for this compound Formation
| Parameter | Rat Hepatic Peroxisomes (High-Affinity Isoform) | Marmoset Liver Microsomes | Human Liver Microsomes |
| Km / C50 (µM) | 6.7[1] | 149.7[2][3] | 213.7[2] |
| Vmax (nmol/mg/min) | 0.31[1] | Not Reported | Not Reported |
Data Presentation: Competitive Inhibitors of this compound Formation (Rat High-Affinity Isoform)
| Inhibitor | Ki (µM) |
| Palmitic acid | 1.1[1] |
| R(-) Ibuprofen | 7.9[1] |
| Ciprofibrate | 60.2[1] |
| Clofibric acid | 86.8[1] |
Mechanism of Action: The PPARα Signaling Pathway
This compound exerts its effects on xenobiotic metabolism primarily through the activation of the PPARα signaling cascade.
This compound as a PPARα Agonist
This compound acts as a ligand for PPARα, a nuclear receptor that functions as a transcription factor. While direct binding studies with this compound are not extensively detailed in the provided literature, the downstream effects are consistent with PPARα agonism. Upon ligand binding, PPARα undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.
Heterodimerization and PPRE Binding
The activated this compound/PPARα complex heterodimerizes with the retinoid X receptor (RXR). This PPARα/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes[4]. This binding initiates the transcription of genes involved in fatty acid oxidation and xenobiotic metabolism.
Mandatory Visualization: this compound-Mediated PPARα Signaling Pathway
References
- 1. Kinetic characteristics of rat liver peroxisomal this compound ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafenopin-, ciprofibroyl-, and palmitoyl-CoA conjugation in vitro: kinetic and molecular characterization of marmoset liver microsomes and expressed MLCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nafenopin-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Synthesis of Nafenopin-CoA: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafenopin, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, exerts its biological effects, including the regulation of lipid metabolism and induction of peroxisome proliferation, following its conversion to the active thioester, Nafenopin-CoA. This document provides a comprehensive protocol for the in vitro enzymatic synthesis of this compound, facilitating further investigation into its downstream biological functions and therapeutic potential. The synthesis is catalyzed by a long-chain fatty acid-CoA ligase (LCL), an enzyme readily found in liver microsomes. This protocol details the preparation of the enzyme source, the enzymatic reaction, and the purification and analysis of the final product. Additionally, this note presents key kinetic data for the enzymatic reaction and a diagram of the Nafenopin signaling pathway.
Introduction
Nafenopin is a member of the fibrate class of drugs that has been instrumental in studying the mechanisms of peroxisome proliferation and its link to hepatocarcinogenesis in rodents. The activation of nafenopin to its coenzyme A (CoA) thioester, this compound, is a critical step in its mechanism of action. This conversion is catalyzed by a peroxisomal CoA ligase, also known as a long-chain fatty acid-CoA ligase (LCL) or acyl-CoA synthetase (ACS). The formation of this compound is believed to be a prerequisite for the activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. The in vitro synthesis of this compound is essential for a variety of research applications, including its use as a standard in analytical assays, for in vitro studies of its interaction with PPARα, and for investigating its role in cellular signaling pathways.
Quantitative Data Summary
The enzymatic synthesis of this compound is characterized by specific kinetic parameters. The following table summarizes the key quantitative data obtained from studies using rat liver peroxisomal CoA ligase.
| Parameter | Value | Source Organism | Notes |
| Km (high affinity) | 6.7 µM | Rat (hepatic peroxisomes) | Michaelis constant for the high-affinity isoform of the enzyme. |
| Vmax (high affinity) | 0.31 nmol/mg/min | Rat (hepatic peroxisomes) | Maximum reaction velocity for the high-affinity isoform. |
| Ki (Palmitic acid) | 1.1 µM | Rat (hepatic peroxisomes) | Inhibition constant for palmitic acid, a competitive inhibitor. |
| Ki (R(-) ibuprofen) | 7.9 µM | Rat (hepatic peroxisomes) | Inhibition constant for R(-) ibuprofen, a competitive inhibitor. |
| Ki (Ciprofibrate) | 60.2 µM | Rat (hepatic peroxisomes) | Inhibition constant for ciprofibrate, a competitive inhibitor. |
| Ki (Clofibric acid) | 86.8 µM | Rat (hepatic peroxisomes) | Inhibition constant for clofibric acid, a competitive inhibitor. |
| Apparent C50 (Nafenopin) | 149.7 µM | Marmoset (liver microsomes) | Substrate concentration at which 50% of the maximal reaction velocity is observed. |
| Apparent C50 (Ciprofibroyl) | 413.4 µM | Marmoset (liver microsomes) | Substrate concentration at which 50% of the maximal reaction velocity is observed. |
| Apparent C50 (Palmitoyl) | 3.4 µM | Marmoset (liver microsomes) | Substrate concentration at which 50% of the maximal reaction velocity is observed. |
Experimental Protocols
Preparation of Enzyme Source (Rat Liver Microsomes)
This protocol describes the isolation of microsomes from rat liver, which serve as a rich source of long-chain fatty acid-CoA ligase.
Materials:
-
Male Sprague-Dawley rats
-
Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Centrifuge and ultracentrifuge
-
Glass-Teflon homogenizer
-
Bradford assay reagents for protein quantification
Procedure:
-
Euthanize rats according to approved animal handling protocols.
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.
-
Homogenize the liver tissue using a glass-Teflon homogenizer with a few gentle strokes.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.
-
Determine the protein concentration of the microsomal suspension using the Bradford assay.
-
Store the microsomal preparation in aliquots at -80°C until use.
In Vitro Enzymatic Synthesis of this compound
This protocol outlines the reaction conditions for the synthesis of this compound using the prepared liver microsomes.
Materials:
-
Nafenopin
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Rat liver microsomal preparation
-
Incubator or water bath
Reaction Mixture (Final Concentrations):
-
100 mM Tris-HCl, pH 7.4
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM CoA
-
50-200 µM Nafenopin (dissolved in a suitable solvent like DMSO, final DMSO concentration should be <1%)
-
0.1-0.5 mg/mL microsomal protein
Procedure:
-
Prepare a master mix containing Tris-HCl, MgCl₂, ATP, and CoA at the desired final concentrations.
-
In a microcentrifuge tube, add the required volume of the master mix.
-
Add the Nafenopin solution to the reaction tube.
-
Initiate the reaction by adding the microsomal protein.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation at 95°C for 5 minutes.
-
Centrifuge the terminated reaction mixture at high speed to pellet the precipitated protein.
-
Collect the supernatant containing the synthesized this compound for purification and analysis.
Purification and Analysis of this compound
This protocol describes the purification of this compound from the reaction mixture using solid-phase extraction (SPE) and analysis by high-performance liquid chromatography (HPLC).
Materials:
-
C18 SPE cartridges
-
Methanol
-
Acetonitrile
-
Ammonium acetate
-
HPLC system with a C18 column and UV detector
Purification Procedure (SPE):
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the supernatant from the terminated reaction onto the SPE cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 5% methanol in water with 0.1% acetic acid) to remove unreacted CoA, ATP, and other polar components.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 80% methanol in water with 0.1% acetic acid).
-
Dry the eluted fraction under a stream of nitrogen or by lyophilization.
Analysis Procedure (HPLC):
-
Reconstitute the purified this compound in a suitable mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution profile at a wavelength where this compound absorbs (e.g., 254 nm or a wavelength specific to the nafenopin chromophore).
-
Quantify the this compound peak by comparing its area to a standard curve of a related acyl-CoA or by using an estimated extinction coefficient.
Visualizations
This compound Synthesis Workflow
Caption: Workflow for the in vitro synthesis of this compound.
Nafenopin Signaling Pathway
Application Note: A Cell-Based Luciferase Reporter Assay to Measure Nafenopin-CoA Activity
Introduction
Nafenopin is a hypolipidemic drug and a member of the fibrate class of compounds, known for its role as a peroxisome proliferator in rodents.[1][2] Its biological activity is not mediated by the parent compound itself but by its activated form, Nafenopin-CoA.[3][4] This activation, the thioesterification with coenzyme A, is catalyzed by a peroxisomal CoA ligase.[3] The primary molecular target of this compound is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor that plays a pivotal role in regulating lipid metabolism.[5][6]
Upon binding its ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5][7] This binding event initiates the transcription of numerous genes involved in fatty acid uptake, transport, and catabolism, particularly through β-oxidation pathways in both peroxisomes and mitochondria.[5][8][9]
Measuring the "activity" of this compound in a cellular context, therefore, translates to quantifying the extent of PPARα activation. This application note describes a robust and sensitive cell-based assay to indirectly measure this compound formation and activity by utilizing a PPARα-responsive luciferase reporter system. The principle relies on engineered cells that express a luciferase reporter gene under the control of a PPRE. The amount of light produced upon addition of a substrate is directly proportional to the transcriptional activity of PPARα, which in turn reflects the intracellular availability of its active ligand, this compound.
This assay provides a powerful tool for researchers, scientists, and drug development professionals to screen for modulators of Nafenopin activity, investigate the efficacy of compounds that target the PPARα pathway, and study the enzymatic conversion of Nafenopin to its active CoA thioester.
Signaling Pathway for this compound-Mediated PPARα Activation
The diagram below illustrates the mechanism by which Nafenopin activates gene transcription. The drug enters the cell, is converted to this compound, and subsequently activates the PPARα signaling cascade, leading to the expression of a reporter gene.
Experimental Protocols
Two primary protocols are presented. The first is the core cell-based luciferase reporter assay for indirectly measuring this compound activity. The second is a confirmatory LC-MS/MS method for the direct quantification of intracellular this compound.
Protocol 1: PPARα Luciferase Reporter Gene Assay
This protocol details the steps to quantify PPARα activation in response to Nafenopin treatment using a transient transfection and reporter gene system.
1. Materials and Reagents
-
Cell Line: Human hepatoma cell line (e.g., HepG2 or Huh7).
-
Plasmids:
-
Expression vector for human PPARα (e.g., pCMV-hPPARα).
-
Reporter vector containing multiple PPREs upstream of a firefly luciferase gene (e.g., pGL3-PPRE-luc).
-
Control vector for transfection normalization (e.g., pRL-TK expressing Renilla luciferase).
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine® 3000 or similar.
-
Compounds:
-
Nafenopin (Test Compound).
-
GW7647 (Positive Control PPARα agonist).
-
DMSO (Vehicle Control).
-
-
Assay Reagents: Dual-Luciferase® Reporter Assay System.
-
Equipment: 96-well white, clear-bottom cell culture plates, luminometer.
2. Experimental Workflow
3. Detailed Procedure
-
Cell Seeding: Seed HepG2 cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Transfection:
-
Prepare a DNA master mix containing the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid in a ratio of 10:10:1.
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate the cells for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of Nafenopin and the positive control GW7647 in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.
-
Aspirate the medium from the cells and replace it with 100 µL of medium containing the test compounds or vehicle control.
-
Incubate for an additional 24 hours.
-
-
Luminescence Measurement:
-
Aspirate the medium and wash the cells once with 100 µL of PBS.
-
Lyse the cells using 20 µL of Passive Lysis Buffer per well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit, following the manufacturer's instructions.
-
4. Data Analysis
-
For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity to normalize for transfection efficiency and cell number.
-
Calculate the "Fold Activation" for each treatment by dividing the normalized luciferase activity of the treated sample by the normalized activity of the vehicle (DMSO) control.
-
Plot the Fold Activation against the log of the compound concentration to generate dose-response curves and determine EC₅₀ values.
Protocol 2: Direct Quantification of this compound by LC-MS/MS (Confirmatory Assay)
This protocol provides a method to confirm that the observed PPARα activation is due to the formation of this compound. It involves the extraction of acyl-CoAs from Nafenopin-treated cells and their quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]
1. Materials and Reagents
-
Cell Line and Culture: HepG2 cells cultured in 6-well plates.
-
Compounds: Nafenopin.
-
Extraction Solution: Ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Internal Standard: A stable isotope-labeled or odd-chain length acyl-CoA (e.g., C17:0-CoA) for normalization.
-
Solid-Phase Extraction (SPE): Oasis HLB cartridges or similar.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
2. Experimental Workflow
3. Detailed Procedure
-
Cell Culture and Treatment: Culture HepG2 cells in 6-well plates until they reach ~90% confluency. Treat cells with the desired concentration of Nafenopin for a specified time (e.g., 4-24 hours).
-
Extraction:
-
Aspirate the medium and place the plate on ice.
-
Add 1 mL of ice-cold 10% TCA to each well and scrape the cells.
-
Transfer the cell lysate to a microfuge tube and spike with the internal standard.
-
Sonicate the samples briefly and centrifuge at 17,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE column according to the manufacturer's protocol.
-
Load the cleared supernatant from the previous step onto the column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate solvent (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent.
-
Inject the sample into the LC-MS/MS system.
-
Develop a specific Multiple Reaction Monitoring (MRM) method to detect the transition from the this compound precursor ion to a specific product ion. A this compound standard is required to optimize these parameters.
-
Separate the acyl-CoAs using a reverse-phase C18 column.
-
4. Data Analysis
-
Generate a standard curve using a synthetic this compound standard of known concentrations.
-
Calculate the peak area ratio of the this compound analyte to the internal standard.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
Normalize the results to the number of cells or total protein content.
Data Presentation
Quantitative data from the described assays should be summarized in clear, structured tables to facilitate comparison between different treatments and experimental conditions.
Table 1: Example Data from PPARα Luciferase Reporter Assay
| Treatment | Concentration (µM) | Normalized Luciferase Ratio (Mean ± SD) | Fold Activation vs. Vehicle |
|---|---|---|---|
| Vehicle (0.1% DMSO) | - | 0.05 ± 0.01 | 1.0 |
| Nafenopin | 0.1 | 0.25 ± 0.03 | 5.0 |
| Nafenopin | 1.0 | 0.85 ± 0.09 | 17.0 |
| Nafenopin | 10.0 | 1.50 ± 0.16 | 30.0 |
| GW7647 (Positive Control) | 1.0 | 1.75 ± 0.20 | 35.0 |
Table 2: Example Data from this compound LC-MS/MS Quantification
| Treatment | Concentration (µM) | Treatment Time (h) | This compound Level (pmol/10⁶ cells ± SD) |
|---|---|---|---|
| Vehicle (0.1% DMSO) | - | 24 | Not Detected |
| Nafenopin | 1.0 | 24 | 0.8 ± 0.1 |
| Nafenopin | 10.0 | 24 | 5.2 ± 0.6 |
| Nafenopin | 100.0 | 24 | 15.7 ± 2.1 |
References
- 1. Effect of nafenopin, a peroxisome proliferator, on energy metabolism in the rat as a function of acclimation temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of nafenopin, a hypolipidemic drug on liver metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic characteristics of rat liver peroxisomal this compound ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evidence for involvement of CoA thioesters in peroxisome proliferation and hypolipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 8. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 9. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nafenopin-CoA in Primary Rat Hepatocyte Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nafenopin in primary rat hepatocyte cultures. Nafenopin, a non-genotoxic hepatocarcinogen and peroxisome proliferator, is metabolically activated to its CoA ester, Nafenopin-CoA, within hepatocytes. This active form mediates a range of cellular effects, making it a valuable tool for studying liver physiology, toxicology, and drug-induced hepatocarcinogenesis.
Key Applications
-
Induction of Peroxisome Proliferation: Nafenopin treatment leads to a significant increase in the number and size of peroxisomes in cultured rat hepatocytes.[1][2]
-
Enzyme Induction Studies: It is used to study the induction of peroxisomal and microsomal enzymes involved in fatty acid metabolism, such as acyl-CoA oxidase and carnitine acetyltransferase.[3][4]
-
Cell Proliferation and DNA Synthesis Assays: Nafenopin stimulates replicative DNA synthesis in hepatocytes, providing a model to investigate the mechanisms of hepatocyte proliferation.[1][5][6]
-
Apoptosis Research: Nafenopin has been shown to suppress apoptosis in primary rat hepatocytes, making it a useful agent for studying the regulation of programmed cell death in liver cells.[7][8]
-
Hepatotoxicity and Carcinogenesis Studies: As a model compound for non-genotoxic hepatocarcinogens, nafenopin is utilized to explore the molecular pathways leading to liver tumor promotion.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of nafenopin treatment on primary rat hepatocytes as reported in the literature.
Table 1: Effects of Nafenopin on Enzyme Activity
| Enzyme | Nafenopin Concentration | Incubation Time | Fold Increase vs. Control | Reference |
| Peroxisomal Acyl-CoA Oxidase | 200 µM | 44 hours | ~3-fold | [3] |
| Carnitine Acetyltransferase | 0.02 - 0.2 mM | 72 hours | Dose-dependent, up to 20-fold with related compounds | [4] |
Table 2: Effects of Nafenopin on Cellular Processes
| Cellular Process | Nafenopin Concentration | Incubation Time | Observed Effect | Reference |
| DNA Synthesis | Not specified | Up to 54 days (in vivo) | Increased hepatocyte labeling index | [6] |
| Apoptosis Suppression | 50 µM | 24 - 48 hours | 50-60% reduction in TGF-β1-induced apoptosis | [7][8] |
| Lipid Peroxidation | 200 µM | 44 hours | ~2-fold increase in conjugated dienes | [3] |
| Maintenance of Viability | 50 µM | Up to 6 weeks | Reversibly maintained viability of cultures that otherwise degenerate in ~8 days | [7][10] |
Experimental Protocols
Protocol 1: General Treatment of Primary Rat Hepatocytes with Nafenopin
This protocol describes the basic procedure for treating cultured primary rat hepatocytes with nafenopin to study its various cellular effects.
Materials:
-
Primary rat hepatocytes
-
Williams' Medium E or suitable culture medium
-
Fetal Bovine Serum (FBS)
-
Nafenopin stock solution (e.g., 20 mM in Dimethylformamide - DMF)
-
Culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Hepatocyte Isolation and Seeding: Isolate primary hepatocytes from male Sprague-Dawley or F344 rats using a collagenase perfusion method.[11] Seed the viable hepatocytes onto collagen-coated culture plates at a desired density (e.g., 0.7-1 x 10^6 cells/well in a 6-well plate) in Williams' Medium E supplemented with 10% FBS.[11]
-
Cell Attachment: Incubate the cells for 4-6 hours to allow for attachment.
-
Nafenopin Treatment: After cell attachment, replace the medium with fresh, serum-free medium containing the desired concentration of nafenopin. A common final concentration is 50 µM.[7][10] Prepare a vehicle control using the same final concentration of the solvent (e.g., 0.25% DMF).[10]
-
Incubation: Incubate the treated cells for the desired period, which can range from 24 hours for apoptosis studies to 72 hours or longer for enzyme induction and peroxisome proliferation studies.[3][4][7]
-
Endpoint Analysis: Following incubation, harvest the cells for downstream analysis, such as enzyme activity assays, western blotting, RNA extraction for gene expression analysis, or microscopy for morphological changes.
Protocol 2: Assessment of Nafenopin-Induced Peroxisome Proliferation
This protocol outlines the steps to visualize and quantify the proliferation of peroxisomes in response to nafenopin treatment.
Procedure:
-
Hepatocyte Treatment: Treat primary rat hepatocytes with nafenopin (e.g., 50-200 µM) or a vehicle control for 48-72 hours as described in Protocol 1.
-
Cell Fixation: Wash the cells with Phosphate Buffered Saline (PBS) and fix them with a suitable fixative for electron microscopy (e.g., glutaraldehyde).
-
Electron Microscopy: Process the fixed cells for transmission electron microscopy (TEM).
-
Morphometric Analysis: Capture images of hepatocytes and perform morphometric analysis to quantify the number and volume of peroxisomes relative to the cytoplasmic volume. An increase in both parameters indicates peroxisome proliferation.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Nafenopin-Induced Hepatocyte Proliferation
The diagram below illustrates the proposed signaling pathway for nafenopin-induced hepatocyte proliferation, which involves non-parenchymal cells (NPCs) and the cytokine TNFα.
Caption: Nafenopin signaling pathway in hepatocyte proliferation.
Experimental Workflow for Studying Nafenopin Effects
The following diagram outlines a typical experimental workflow for investigating the effects of nafenopin on primary rat hepatocytes.
Caption: Experimental workflow for Nafenopin studies.
References
- 1. Use of primary cultures of adult rat hepatocytes to investigate mechanisms of action of nafenopin, a hepatocarcinogenic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Induction of peroxisomal acyl CoA oxidase activity and lipid peroxidation in primary rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferation in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of primary cultures of adult rat hepatocytes to study induction of enzymes and DNA synthesis: effect of nafenopin and electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of nafenopin on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of liver cell apoptosis in vitro by the non-genotoxic hepatocarcinogen and peroxisome proliferator nafenopin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of liver cell apoptosis in vitro by the non-genotoxic hepatocarcinogen and peroxisome proliferator nafenopin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of non-genotoxic hepatocarcinogens phenobarbital and nafenopin on phenotype and growth of different populations of altered foci in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis [mdpi.com]
Application Notes and Protocols for Studying PPARα Activation Using Nafenopin-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nafenopin-CoA to study the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The protocols detailed below are intended for researchers in academia and industry engaged in metabolic research, drug discovery, and toxicology.
Introduction
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in regulating lipid and glucose metabolism.[1] Activation of PPARα leads to the transcriptional upregulation of a suite of genes involved in fatty acid uptake and oxidation in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2][3] Consequently, PPARα is a key therapeutic target for the treatment of metabolic disorders like dyslipidemia.
Nafenopin is a well-established PPARα agonist.[4][5] Within the cell, particularly in the liver, nafenopin is converted to its coenzyme A (CoA) thioester, this compound, by peroxisomal CoA ligases.[6] This conversion is believed to be a critical step for its biological activity, with this compound being the active molecular species that binds to and activates PPARα. Studying the effects of this compound directly can provide more precise insights into the molecular mechanisms of PPARα activation, bypassing the metabolic conversion step.
Data Presentation
Table 1: Comparative Agonist Activity at Human PPARα
| Compound | EC50 (nM) | Reference Agonist | Assay Type |
| GW7647 | 1.5 | Yes | Luciferase Reporter Assay |
| GW590735 | 124 | Yes | Luciferase Reporter Assay |
| CP 775,146 | ~100-300 | Yes | Luciferase Reporter Assay |
| Nafenopin | Variable | Test Compound | Luciferase Reporter Assay |
| This compound | To be determined | Test Compound | Cell-Free/Reporter Assay |
Note: Specific EC50 values for Nafenopin and this compound are not consistently reported in the literature and should be determined experimentally. The values for reference agonists are provided for comparison.
Table 2: Key PPARα Target Genes for qPCR Analysis
| Gene Symbol | Gene Name | Function in Lipid Metabolism |
| ACOX1 | Acyl-CoA Oxidase 1 | Rate-limiting enzyme in peroxisomal fatty acid β-oxidation.[2] |
| CPT1A | Carnitine Palmitoyltransferase 1A | Essential for the transport of long-chain fatty acids into mitochondria for β-oxidation. |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Inhibits glucose oxidation, promoting fatty acid oxidation. |
| FABP1 | Fatty Acid Binding Protein 1 | Facilitates the intracellular transport of fatty acids.[2] |
| CYP4A11 | Cytochrome P450 Family 4 Subfamily A Member 11 | Involved in fatty acid ω-hydroxylation. |
Signaling Pathway and Experimental Workflow Diagrams
PPARα Signaling Pathway
Caption: PPARα signaling pathway upon activation by this compound.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for a PPARα luciferase reporter gene assay.
Experimental Protocols
Protocol 1: Cell-Based PPARα Activation Assay using a Luciferase Reporter System
This protocol is adapted for a human hepatoma cell line (e.g., HepG2), which endogenously expresses the necessary enzymes to convert nafenopin to this compound.
Materials:
-
HepG2 cells (or other suitable liver-derived cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 3000 (or similar transfection reagent)
-
pSG5-hPPARα expression vector
-
pSG5-hRXRα expression vector
-
(PPRE)3-TK-Luc reporter vector (contains a PPAR response element driving luciferase expression)
-
pRL-TK (Renilla luciferase control vector for normalization)
-
Nafenopin (stock solution in DMSO)
-
This compound (if available, requires careful handling and solubilization)
-
Positive Control: GW7647 (potent PPARα agonist)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HepG2 cells into a 96-well plate at a density of 1.0 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
-
Transfection (per well):
-
In a sterile tube, prepare the DNA mixture in 10 µL of Opti-MEM:
-
50 ng (PPRE)3-TK-Luc reporter vector
-
10 ng pSG5-hPPARα expression vector
-
10 ng pSG5-hRXRα expression vector
-
5 ng pRL-TK control vector
-
-
In a separate tube, dilute 0.3 µL of Lipofectamine 3000 in 10 µL of Opti-MEM.
-
Combine the DNA and Lipofectamine mixtures, mix gently, and incubate for 15 minutes at room temperature.
-
Add 20 µL of the transfection complex to each well.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Nafenopin, this compound (if using), and GW7647 in DMEM with 10% charcoal-stripped FBS. A typical concentration range for Nafenopin would be 0.1 µM to 100 µM.
-
Carefully remove the transfection medium from the cells.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Remove the treatment medium and gently wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer per well and incubate for 15 minutes on an orbital shaker.
-
Measure Firefly luciferase activity according to the manufacturer's protocol by adding 100 µL of Luciferase Assay Reagent II and reading on a luminometer.
-
Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent and reading again.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: Quantitative PCR (qPCR) Analysis of PPARα Target Gene Expression
This protocol is used to confirm that the activation of PPARα by this compound leads to the transcriptional upregulation of its known target genes.
Materials:
-
HepG2 cells cultured in 6-well plates
-
Nafenopin or this compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Primers for target genes (ACOX1, CPT1A, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with Nafenopin (e.g., 50 µM) or this compound at the desired concentration for 24 hours. Include a vehicle control.
-
-
RNA Extraction:
-
Lyse the cells directly in the wells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix in a 96-well qPCR plate:
-
10 µL 2X SYBR Green qPCR Master Mix
-
1 µL cDNA (diluted 1:10)
-
0.5 µL each of forward and reverse primers (10 µM stock)
-
8 µL nuclease-free water
-
-
Run the qPCR program on a real-time PCR instrument with appropriate cycling conditions (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the activation of PPARα by Nafenopin and its active metabolite, this compound. By combining cell-based reporter assays with downstream gene expression analysis, researchers can gain a detailed understanding of the potency and efficacy of this compound in modulating PPARα signaling. These methods are essential for the continued development of novel therapeutics targeting metabolic diseases.
References
- 1. Coactivators in PPAR-Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of lipid metabolism - PPAR regulation of lipid metabolism Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 4. Enantioselective activation of the peroxisome proliferator-activated receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nafenopin-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic characteristics of rat liver peroxisomal this compound ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Acylation by Nafenopin-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafenopin is a hypolipidemic agent known to act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] Its mechanism of action also involves the formation of a xenobiotic-CoA conjugate, Nafenopin-CoA, within the liver.[2] This reactive thioester can subsequently acylate cellular proteins, a post-translational modification that may alter their function, localization, and interaction with other molecules.[3][4] Understanding the landscape of protein acylation by this compound is crucial for elucidating its full pharmacological and toxicological profile.
These application notes provide a comprehensive experimental framework for studying protein acylation by this compound, from the synthesis of the necessary reagent to the identification of acylated proteins and the investigation of downstream cellular effects.
Synthesis of this compound
The synthesis of this compound is a prerequisite for in vitro studies. As Nafenopin is a carboxylic acid, it can be converted to its CoA thioester using established chemical methods for acyl-CoA synthesis. The following protocol is a generalized approach based on the activation of the carboxylic acid to a mixed anhydride followed by reaction with Coenzyme A.
Protocol 1: Chemical Synthesis of this compound
Materials:
-
Nafenopin
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Coenzyme A lithium salt hydrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
HPLC system for purification
Procedure:
-
Activation of Nafenopin:
-
Dissolve Nafenopin in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 equivalents) and stir the reaction for 30 minutes at 0°C to form the mixed anhydride.
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A lithium salt hydrate (1.0 equivalent) in cold, degassed water.
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Purification:
-
Monitor the reaction progress by reverse-phase HPLC.
-
Purify the this compound from the reaction mixture using preparative reverse-phase HPLC with a C18 column. Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Lyophilize the collected fractions containing the pure this compound.
-
-
Characterization and Quantification:
-
Confirm the identity of the synthesized this compound by mass spectrometry (LC-MS).
-
Determine the concentration of the purified this compound using a spectrophotometer, measuring the absorbance at 260 nm (for the adenine portion of CoA) and using the extinction coefficient for CoA.
-
In Vitro Protein Acylation by this compound
This protocol describes an in vitro assay to identify proteins from a complex biological sample (e.g., liver homogenate) that are acylated by this compound.
Protocol 2: In Vitro Acylation of Liver Proteins
Materials:
-
Synthesized this compound
-
Human or rat liver homogenate
-
Tris buffer (150 mM, pH 7.7)
-
ATP (2 mM)
-
EDTA (2 mM)
-
CoA (0.6 mM) - for control experiments
-
Dithiothreitol (DTT, 1 mM)
-
MgCl₂ (6.2 mM)
-
Triton X-100 (0.05%)
-
SDS-PAGE reagents
-
Anti-Nafenopin antibody (if available) or methods for detecting acylation (see Section 4)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing Tris buffer, ATP, EDTA, DTT, MgCl₂, and Triton X-100.
-
Add liver homogenate protein to a final concentration of 1 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Acylation:
-
Add this compound to the reaction mixture to the desired final concentration (e.g., 25 µM).
-
For a negative control, add an equivalent volume of the vehicle used to dissolve this compound.
-
For a competition control, pre-incubate the homogenate with an excess of a natural fatty acyl-CoA (e.g., palmitoyl-CoA) before adding this compound.
-
-
Incubation and Termination:
-
Incubate the reactions at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding ice-cold acetone to precipitate the proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Wash the protein pellet with cold acetone to remove any unbound this compound.
-
Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer).
-
-
Analysis of Protein Acylation:
-
Separate the proteins by SDS-PAGE.
-
Analyze for Nafenopin acylation using either autoradiography (if using radiolabeled Nafenopin), Western blotting with an anti-Nafenopin antibody, or by preparing the samples for mass spectrometry-based identification of acylated proteins (see Section 4).
-
In Vivo Studies of Nafenopin-Induced Protein Acylation
This section outlines a general approach for investigating protein acylation in a whole-animal model.
Protocol 3: In Vivo Protein Acylation in a Rodent Model
Materials:
-
Nafenopin
-
Appropriate vehicle for oral gavage (e.g., corn oil)
-
Rodent model (e.g., male Sprague-Dawley rats)
-
Tissue homogenization buffer
-
Protein extraction reagents
Procedure:
-
Animal Dosing:
-
Administer Nafenopin to the animals via oral gavage at a specified dose (e.g., 80 mg/kg/day) for a defined period (e.g., 7, 14, or 28 days).[5]
-
Include a control group receiving the vehicle only.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals and harvest the livers.
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until further processing.
-
-
Protein Extraction:
-
Homogenize the liver tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the total protein fraction by centrifugation.
-
-
Identification of Acylated Proteins:
-
Proceed with methods to identify Nafenopin-acylated proteins, such as mass spectrometry-based proteomics (see Section 4).
-
Identification of Nafenopin-Acylated Proteins by Mass Spectrometry
Mass spectrometry is a powerful tool for identifying specific proteins that are acylated and for mapping the sites of modification.
Protocol 4: Mass Spectrometry-Based Proteomics for Acylated Protein Identification
Materials:
-
Protein samples from in vitro or in vivo experiments
-
DTT
-
Iodoacetamide (IAM)
-
Trypsin
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Reduce the disulfide bonds in the protein sample with DTT and alkylate the free cysteines with IAM.
-
Perform in-solution or in-gel digestion of the proteins with trypsin.
-
Desalt the resulting peptide mixture using C18 columns.
-
-
Enrichment of Acylated Peptides (Optional but Recommended):
-
For low-abundance acylated proteins, enrichment strategies can be employed. While specific antibodies against Nafenopin might not be readily available, techniques like Acyl-Biotin Exchange (ABE) could be adapted if Nafenopin acylates cysteine residues.[6]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a relevant protein database (e.g., human or rat).
-
Include a variable modification corresponding to the mass of the Nafenopin acyl group on potential target amino acid residues (e.g., lysine, cysteine, serine, threonine).
-
Use bioinformatics software to identify and quantify the acylated peptides and their corresponding proteins.
-
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro this compound Formation and Protein Acylation
| Time (min) | This compound (pmol/mg protein) | Nafenopin-Acylated Protein (pmol/mg protein) |
|---|---|---|
| 0 | ||
| 15 | ||
| 30 | ||
| 60 |
| 120 | | |
Table 2: Top Nafenopin-Acylated Proteins Identified by Mass Spectrometry
| Protein ID | Protein Name | Acylation Site(s) | Fold Change (Nafenopin vs. Control) | p-value |
|---|---|---|---|---|
| | | | | |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for studying protein acylation by this compound.
Hypothesized Signaling Pathway
Nafenopin is a known PPARα agonist. Protein acylation by this compound could directly modify key proteins within the PPARα signaling pathway or other related metabolic pathways, leading to altered gene expression and cellular responses.
Caption: Hypothesized signaling pathways affected by Nafenopin and this compound.
References
- 1. Nafenopin-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The acylation of proteins by xenobiotic amphipathic carboxylic acids in cultured rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nafenopin, a peroxisome proliferator, depletes hepatic vitamin E content and elevates plasma oxidised glutathione levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nafenopin Treatment in Cultured Cells
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on the treatment of cultured cells with Nafenopin. Nafenopin is a peroxisome proliferator that is metabolically activated within cells to its CoA thioester, Nafenopin-CoA. This active metabolite is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism and peroxisome biogenesis. The following protocols are designed to facilitate the study of Nafenopin's effects on cellular processes.
Mechanism of Action
Nafenopin acts as a non-genotoxic hepatocarcinogen and a model compound for studying peroxisome proliferation. Upon entering the cell, Nafenopin is converted to this compound by peroxisomal and microsomal long-chain fatty acid-CoA ligases.[1][2] this compound then activates PPARα. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which in turn binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[3] This leads to the upregulation of genes involved in fatty acid β-oxidation, such as acyl-CoA oxidase, and stimulates the proliferation of peroxisomes.[3][4][5]
Signaling Pathway
Caption: Nafenopin signaling pathway in hepatocytes.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Nafenopin's effects.
Table 1: Kinetic Parameters of this compound Formation
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/mg/min) | Reference |
| Rat Hepatic Peroxisomes (High Affinity) | Nafenopin | 6.7 | 0.31 | [1] |
| Marmoset Liver Microsomes | Nafenopin | 149.7 (C50) | Not Reported | [2] |
| Recombinant Marmoset MLCL1 | Nafenopin | 192.9 (C50) | Not Reported | [2] |
Table 2: Effects of Nafenopin on Cultured Cells
| Cell Type | Nafenopin Concentration | Incubation Time | Observed Effect | Magnitude of Effect | Reference |
| Primary Rat Hepatocytes | 200 µM | 44 hours | Increased Acyl-CoA Oxidase Activity | ~300% increase | [4] |
| Primary Rat Hepatocytes | 200 µM | 44 hours | Increased Lipid Peroxidation (Conjugated Dienes) | ~2-fold increase | [4] |
| Primary Rat Hepatocytes | 50 µM | Up to 8 days | Maintained Viability / Suppressed Apoptosis | Significant decrease in apoptotic cells | [6] |
| Primary Rat Hepatocytes | 50 µM | Not Specified | Reduced TGFβ1-induced Apoptosis | 50-60% reduction | [6] |
| FaO Rat Hepatoma Cells | 50 µM | 24 hours | Reduced TGFβ1-induced Apoptosis | Significant reduction in detached apoptotic cells | [6] |
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow for Nafenopin treatment.
Protocol 1: General Treatment of Cultured Cells with Nafenopin
This protocol provides a general procedure for treating adherent cultured cells (e.g., primary hepatocytes, FaO cells) with Nafenopin.
Materials:
-
Nafenopin powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cultured cells in multi-well plates or flasks
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Preparation of Nafenopin Stock Solution:
-
Prepare a 100 mM stock solution of Nafenopin in DMSO.
-
Dispense into small aliquots in light-blocking tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for attachment.
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the Nafenopin stock solution.
-
Prepare working solutions of Nafenopin by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 50 µM, 200 µM).[4][6]
-
Important: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest Nafenopin concentration used.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the Nafenopin-containing medium or vehicle control medium to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 44, or 48 hours).[4]
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired downstream assays as detailed in the subsequent protocols.
-
Protocol 2: Acyl-CoA Oxidase Activity Assay
This assay measures the activity of acyl-CoA oxidase, a key enzyme in the peroxisomal β-oxidation pathway that is upregulated by Nafenopin.[4]
Materials:
-
Treated and control cells from Protocol 1
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford reagent for protein quantification
-
Assay buffer (e.g., potassium phosphate buffer)
-
Palmitoyl-CoA (substrate)
-
Leucodichlorofluorescin diacetate (DCF-DA)
-
Horseradish peroxidase (HRP)
-
96-well microplate reader
Procedure:
-
Cell Lysate Preparation:
-
After Nafenopin treatment, wash cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using the Bradford assay.
-
-
Enzyme Assay:
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add the assay buffer containing HRP and DCF-DA.
-
Initiate the reaction by adding the substrate, palmitoyl-CoA.
-
The H₂O₂ produced by acyl-CoA oxidase will react with DCF-DA in the presence of HRP to produce a fluorescent product.
-
Measure the increase in fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
Normalize the activity to the protein concentration of the lysate.
-
Compare the activity of Nafenopin-treated cells to the vehicle control. An increase of approximately 300% can be expected with 200 µM Nafenopin treatment in primary rat hepatocytes.[4]
-
Protocol 3: Cell Viability and Apoptosis Assays
Nafenopin has been shown to suppress apoptosis in liver cells.[6] This protocol outlines methods to assess cell viability and apoptosis.
Part A: Cell Viability (MTT Assay)
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
At the end of the Nafenopin treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control cells.
Part B: Apoptosis Detection (TUNEL Assay)
Materials:
-
Treated and control cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
Commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
After treatment, fix the cells with 4% PFA.
-
Permeabilize the cells according to the TUNEL kit manufacturer's instructions.
-
Perform the TUNEL labeling reaction.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells. A significant decrease in the number of apoptotic cells is expected in Nafenopin-treated cultures, especially under conditions that induce apoptosis (e.g., TGFβ1 treatment).[6]
References
- 1. Kinetic characteristics of rat liver peroxisomal this compound ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafenopin-, ciprofibroyl-, and palmitoyl-CoA conjugation in vitro: kinetic and molecular characterization of marmoset liver microsomes and expressed MLCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nafenopin-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of peroxisomal acyl CoA oxidase activity and lipid peroxidation in primary rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of primary cultures of adult rat hepatocytes to investigate mechanisms of action of nafenopin, a hepatocarcinogenic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of liver cell apoptosis in vitro by the non-genotoxic hepatocarcinogen and peroxisome proliferator nafenopin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring the Effect of Nafenopin-CoA on Gene Expression via qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nafenopin is a hypolipidemic agent and a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[2] Upon activation by ligands like Nafenopin, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression.[3]
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the abundance of specific nucleic acid sequences.[4][5] When combined with reverse transcription (RT-qPCR), it allows for the precise quantification of gene expression levels by measuring mRNA transcripts.[4] This application note provides a detailed protocol for utilizing RT-qPCR to measure the effects of Nafenopin-CoA, the active intracellular form of Nafenopin, on the expression of PPARα target genes in a cellular model.
Signaling Pathway of this compound
This compound exerts its effects by directly activating the PPARα signaling cascade. The diagram below illustrates the key steps in this pathway, from receptor binding to the transcriptional regulation of target genes involved in lipid metabolism.
Caption: this compound/PPARα signaling pathway.
Experimental Protocols
A comprehensive workflow is required to accurately measure changes in gene expression. This involves cell culture, treatment with this compound, isolation of high-quality RNA, conversion to cDNA, and finally, amplification and quantification using qPCR.
Caption: Experimental workflow for qPCR analysis.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed a suitable cell line (e.g., human hepatoma HepG2 cells) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Incubate cells for 24 hours under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treatment: Dilute the this compound stock solution in cell culture media to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Replace the existing media with the treatment media.
-
Vehicle Control: Treat a parallel set of wells with media containing the same concentration of the solvent (e.g., DMSO) as the highest this compound concentration; this will serve as the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24 hours) to allow for changes in gene expression.
Protocol 2: Total RNA Isolation and Quantification
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them directly in the wells using a suitable lysis buffer (e.g., TRIzol or a column-based kit buffer).
-
RNA Isolation: Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit. This typically involves steps of homogenization, phase separation (for TRIzol), and column purification.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Elution: Elute the purified RNA in nuclease-free water.
-
Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.1 indicates high-purity RNA.[6] Store RNA at -80°C until use.
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: On ice, prepare a reaction mix for each RNA sample. For a typical 20 µL reaction, combine:
-
Total RNA: 1 µg
-
Random hexamers or oligo(dT) primers
-
dNTP mix
-
Reverse Transcriptase Enzyme
-
Reverse Transcriptase Buffer
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 4: Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers for your target genes (e.g., ACOX1, CYP4A1) and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB). Primers should ideally span an exon-exon junction to prevent amplification of genomic DNA.
-
qPCR Reaction Setup: Prepare a master mix for each primer set. For a 10 µL reaction per well, combine:
-
2x SYBR Green qPCR Master Mix: 5 µL[7]
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 2 µL
-
-
Plate Loading:
-
Pipette 8 µL of the master mix into each well of a 96-well qPCR plate.
-
Add 2 µL of diluted cDNA (e.g., a 1:10 dilution of the synthesis reaction) to the appropriate wells.
-
Include no-template controls (NTC) for each primer set, using water instead of cDNA.[7]
-
Run each sample in triplicate to ensure technical reproducibility.
-
-
Thermal Cycling: Run the plate in a qPCR instrument with a program such as:
-
Initial Denaturation: 95°C for 3 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.[7]
-
Data Analysis
The most common method for relative quantification of gene expression is the delta-delta Ct (ΔΔCt) method.[8][9] This method calculates the fold change in the expression of a target gene in a treated sample relative to an untreated control, after normalization to a housekeeping gene.[10]
Caption: Data analysis pipeline using the ΔΔCt method.
Data Presentation
Quantitative data should be organized logically to facilitate interpretation. The following tables provide a template for presenting qPCR results, using hypothetical data for genes known to be regulated by PPARα agonists.[2][11]
Table 1: Raw Cq Values and Normalization
| Condition | Target Gene | Avg. Cq (Target) | Housekeeping Gene (GAPDH) | Avg. Cq (HKG) | ΔCq (Cq_Target - Cq_HKG) |
| Vehicle Control | ACOX1 | 24.5 | GAPDH | 19.0 | 5.5 |
| Vehicle Control | CYP4A1 | 26.2 | GAPDH | 19.0 | 7.2 |
| This compound (25 µM) | ACOX1 | 22.0 | GAPDH | 19.1 | 2.9 |
| This compound (25 µM) | CYP4A1 | 23.1 | GAPDH | 19.1 | 4.0 |
Table 2: Fold Change Calculation
| Target Gene | Avg. ΔCq (Control) | Avg. ΔCq (Treated) | ΔΔCq (ΔCq_Treated - ΔCq_Control) | Fold Change (2⁻ΔΔCq) |
| ACOX1 | 5.5 | 2.9 | -2.6 | 6.06 |
| CYP4A1 | 7.2 | 4.0 | -3.2 | 9.19 |
Interpretation: In this example, treatment with 25 µM this compound resulted in an approximate 6-fold upregulation of ACOX1 expression and a 9-fold upregulation of CYP4A1 expression compared to the vehicle control. This indicates that this compound actively induces the expression of PPARα target genes.
References
- 1. Nafenopin-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 5. m.youtube.com [m.youtube.com]
- 6. illumina.com [illumina.com]
- 7. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 8. Frontiers | qPCRtools: An R package for qPCR data processing and visualization [frontiersin.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. gene-quantification.de [gene-quantification.de]
- 11. Identification of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Target Genes in Mouse Liver Using cDNA Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Nafenopin-CoA synthesis.
Welcome to the technical support center for Nafenopin-CoA synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly low yield, encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific problems you may encounter.
Q1: I am observing a significantly lower than expected yield of this compound in my enzymatic synthesis reaction. What are the potential causes?
Low yield in this compound synthesis can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Enzyme Activity and Integrity: The catalytic efficiency of the acyl-CoA ligase is paramount.
-
Substrate and Cofactor Quality: The purity and concentration of nafenopin, Coenzyme A (CoA), and ATP are critical.
-
Reaction Conditions: Suboptimal pH, temperature, or incubation time can drastically reduce product formation.
-
Product Degradation: this compound, like many thioesters, can be unstable.
-
Purification and Quantification Methods: Inefficient purification or inaccurate quantification can lead to apparent low yields.
Below is a logical workflow to diagnose the issue:
Technical Support Center: Optimizing Nafenopin-CoA Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nafenopin. The information is presented in a question-and-answer format to directly address common issues users might encounter during their experiments, with a focus on optimizing Nafenopin-CoA concentration.
Frequently Asked Questions (FAQs)
Q1: What is Nafenopin and how does it work in cell culture?
Nafenopin is a hypolipidemic drug and a potent peroxisome proliferator. In cell culture, it is used to study lipid metabolism, cell proliferation, and apoptosis. Its primary mechanism of action is through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation.[1][2] For Nafenopin to be active, it must be converted to its CoA thioester, this compound, within the cell.[3]
Q2: What is the optimal concentration of Nafenopin to use in my cell culture experiments?
The optimal concentration of Nafenopin can vary significantly depending on the cell line and the experimental objective. For primary rat hepatocytes and the FaO rat hepatoma cell line, a concentration of 50 µM has been shown to maintain cell viability and suppress apoptosis.[4][5] For inducing peroxisomal acyl CoA oxidase activity in primary rat hepatocytes, a higher concentration of 200 µM has been used.[6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
Q3: How do I prepare a stock solution of Nafenopin?
Nafenopin is sparingly soluble in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[7][8][9] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it in your cell culture medium to the desired final concentration. To minimize potential solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.[4][10]
Q4: How should I store the Nafenopin stock solution?
Nafenopin powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of Nafenopin in cell culture medium. | The concentration of Nafenopin exceeds its solubility in the aqueous medium. The final concentration of DMSO is too low to maintain solubility. | Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the final desired concentration. Ensure thorough mixing when diluting the stock solution into the medium. Perform a solubility test of Nafenopin in your specific cell culture medium.[11][12] |
| High levels of cell death or cytotoxicity. | The concentration of Nafenopin is too high for the specific cell line. The final concentration of the solvent (e.g., DMSO) is toxic to the cells. | Perform a dose-response experiment to determine the IC50 value for your cell line.[13][14][15] A common starting range for a dose-response curve is 1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% and run a vehicle control (medium with the same concentration of DMSO without Nafenopin).[10] |
| No observable effect or weak biological response. | The concentration of Nafenopin is too low. The cells have low expression of PPARα. The incubation time is not sufficient to observe a response. Nafenopin is not being efficiently converted to this compound. | Increase the concentration of Nafenopin based on literature values or your own dose-response data.[5][6] Verify the expression of PPARα in your cell line using techniques like qPCR or Western blotting. Optimize the incubation time; for gene expression studies, 24-48 hours is a common starting point. |
| Inconsistent results between experiments. | Variability in stock solution preparation. Inconsistent cell seeding density. Contamination of cell culture. | Prepare a large batch of Nafenopin stock solution, aliquot, and store properly to ensure consistency.[4] Maintain consistent cell seeding densities and passage numbers for all experiments. Regularly check for and address any potential cell culture contamination.[10] |
Data Presentation
Table 1: Recommended Nafenopin Concentrations for In Vitro Studies
| Cell Line | Experimental Goal | Nafenopin Concentration | Reference |
| Primary Rat Hepatocytes | Maintain viability, suppress apoptosis | 50 µM | [4][5] |
| FaO Rat Hepatoma Cells | Suppress TGF-β1 induced apoptosis | 50 µM | [4] |
| Primary Rat Hepatocytes | Induce peroxisomal acyl CoA oxidase | 200 µM | [6] |
| Marmoset Liver Microsomes | Determine C50 for this compound conjugation | ~150 µM | [3] |
| COS-7 Cells (expressing MLCL1) | Determine C50 for this compound conjugation | ~193 µM | [3] |
Table 2: IC50 Values for Cytotoxicity of Various Compounds in Different Cell Lines (for reference)
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-hydroxychalcone | AGS | 47.97 | [13] |
| 3-hydroxychalcone | MCF-7 | 47.58 | [13] |
| Compound 1,3-BA | HepG2 | 7 | [15] |
| Compound TBC | Multiple | 16-24 | [15] |
| Compound TBA | Multiple | 25-34 | [15] |
Experimental Protocols
Protocol 1: Preparation of Nafenopin Stock Solution (10 mM in DMSO)
Materials:
-
Nafenopin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of Nafenopin powder. For a 10 mM stock solution, you will need approximately 3.7 mg of Nafenopin per 1 mL of DMSO (Molecular Weight of Nafenopin is ~370.8 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the Nafenopin powder.
-
Vortex the solution vigorously until the Nafenopin is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.[8]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles and protect from light.[4][8]
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.[4]
Protocol 2: MTT Assay for Cell Viability
Materials:
-
Cells seeded in a 96-well plate
-
Nafenopin stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Nafenopin in complete cell culture medium from your stock solution. Remember to include a vehicle control (medium with DMSO at the same final concentration as the highest Nafenopin concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Nafenopin or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Mandatory Visualization
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Fluorescent tools to analyse peroxisome-ER interactions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 8. emulatebio.com [emulatebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
How to improve the stability of Nafenopin-CoA in aqueous solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Nafenopin-CoA in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability for this compound in aqueous solutions is the hydrolysis of its thioester bond. Thioesters are susceptible to cleavage by water, a reaction that is influenced by pH, temperature, and the presence of certain nucleophiles. This hydrolysis results in the formation of Nafenopin and Coenzyme A.
Q2: How does pH affect the stability of this compound?
A2: The stability of the thioester bond in this compound is highly pH-dependent. The rate of hydrolysis is generally lowest at a slightly acidic to neutral pH (around pH 6.0-7.0). Both acidic and, more significantly, basic conditions can accelerate the degradation of this compound. Under basic conditions, the increased concentration of hydroxide ions (a strong nucleophile) directly attacks the thioester linkage, leading to rapid hydrolysis.
Q3: Can storage conditions impact the stability of my this compound stock solutions?
A3: Absolutely. For optimal stability, this compound aqueous stock solutions should be stored at low temperatures, ideally at -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the molecule. It is recommended to aliquot the stock solution into smaller, single-use volumes before freezing.
Q4: Are there any common laboratory reagents that can degrade this compound?
A4: Yes, certain reagents can accelerate the degradation of this compound. Strong nucleophiles, such as primary amines (e.g., Tris buffer at higher pH), and reducing agents containing free thiols (e.g., dithiothreitol - DTT) can react with the thioester bond. It is also advisable to use high-purity water and buffers to minimize contamination with metal ions or microbes that could contribute to degradation.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in my assay. | 1. Hydrolysis: The this compound has degraded due to inappropriate pH or temperature. 2. Reaction with buffer components: Your buffer may contain nucleophiles that are reacting with the thioester bond. | 1. Optimize pH: Prepare your this compound solutions in a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.5). Avoid basic buffers. 2. Control Temperature: Keep this compound solutions on ice during your experiments. 3. Change Buffer: Switch to a non-nucleophilic buffer such as HEPES or MOPS. |
| Inconsistent results between experiments. | 1. Freeze-thaw cycles: Repeatedly freezing and thawing your stock solution is causing degradation. 2. Variable storage time: The age of the working solution differs between experiments. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid freeze-thaw cycles. 2. Fresh Working Solutions: Always prepare fresh working solutions of this compound for each experiment from a frozen aliquot. |
| Precipitate formation in the this compound solution. | 1. Low Solubility: Nafenopin has limited aqueous solubility and may precipitate if the CoA ester is hydrolyzed. 2. Concentration too high: The concentration of your this compound solution may exceed its solubility limit in the chosen buffer. | 1. Use of Co-solvents: For stock solutions, consider using a small percentage of an organic co-solvent like DMSO or ethanol before diluting to the final aqueous buffer concentration. Always check for compatibility with your downstream assays. 2. Lower Concentration: Prepare a more dilute stock solution. |
| Suspected oxidative degradation. | Presence of oxidizing agents: Dissolved oxygen or contaminating metal ions in the buffer can promote oxidation. | Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or Vitamin E, to your stock solutions. Note that the compatibility of antioxidants with your specific assay should be verified. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability at Different pH Values
Objective: To determine the rate of this compound hydrolysis at various pH conditions.
Materials:
-
This compound
-
Potassium phosphate buffers (50 mM) at pH 5.0, 6.0, 7.0, and 8.0
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)
-
Quenching solution: 10% Trichloroacetic acid (TCA)
Methodology:
-
Prepare a 1 mM stock solution of this compound in 50 mM potassium phosphate buffer, pH 6.5.
-
Initiate the stability study by diluting the this compound stock solution to a final concentration of 100 µM in each of the pH buffers (5.0, 6.0, 7.0, and 8.0) at a constant temperature (e.g., 25°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each pH solution.
-
Immediately quench the reaction by adding the aliquot to an equal volume of cold 10% TCA to precipitate proteins and stop further degradation.
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the remaining this compound and the appearance of the Nafenopin peak.
-
Calculate the percentage of this compound remaining at each time point for each pH.
Data Presentation:
| pH | Half-life (t½) of this compound (hours) at 25°C |
| 5.0 | 18 |
| 6.0 | 48 |
| 7.0 | 24 |
| 8.0 | 6 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trend of pH-dependent hydrolysis. Actual values will need to be determined experimentally.
Protocol 2: Evaluation of Stabilizing Agents
Objective: To assess the effectiveness of potential stabilizing agents on this compound in an aqueous solution.
Materials:
-
This compound
-
50 mM Potassium phosphate buffer, pH 7.4
-
Potential stabilizing agents (e.g., 1 mM EDTA, 100 µM BHT)
-
HPLC system as described in Protocol 1
Methodology:
-
Prepare a 1 mM stock solution of this compound in 50 mM potassium phosphate buffer, pH 6.5.
-
Prepare solutions of 50 mM potassium phosphate buffer, pH 7.4, containing the potential stabilizing agents (and a control with no stabilizer).
-
Initiate the experiment by diluting the this compound stock solution to a final concentration of 100 µM in each of the prepared buffer solutions at a constant temperature (e.g., 37°C).
-
Follow steps 3-7 from Protocol 1 to analyze the samples over time.
-
Compare the degradation rates of this compound in the presence and absence of the stabilizing agents.
Data Presentation:
| Condition (in 50 mM Potassium Phosphate, pH 7.4 at 37°C) | Percentage of this compound Remaining after 4 hours |
| Control (no additive) | 55% |
| + 1 mM EDTA | 75% |
| + 100 µM BHT | 65% |
Note: This data is illustrative. The effectiveness of stabilizing agents should be determined experimentally for your specific conditions.
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solution.
Caption: Workflow for assessing the stability of this compound.
Caption: A troubleshooting decision tree for inconsistent this compound results.
Technical Support Center: Quantification of Nafenopin-CoA with LC-MS/MS
Welcome to the technical support center for the quantification of Nafenopin-CoA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | 1. Analyte Instability: this compound, like other xenobiotic-CoA thioesters, can be unstable and prone to hydrolysis.[1][2][3] | - Keep samples on ice or at 4°C throughout the preparation process.- Process samples as quickly as possible.- Store extracts at -80°C and analyze them promptly.- Use fresh solvents and reagents. |
| 2. Inefficient Extraction: The extraction method may not be suitable for this compound from the specific biological matrix. | - For cellular or tissue samples, consider protein precipitation with 5-sulfosalicylic acid (SSA), which has shown good recovery for other acyl-CoAs.[4][5]- For plasma samples, protein precipitation with acetonitrile is a common and effective method for fibrates.[6][7][8]- Ensure complete cell lysis through sonication or homogenization. | |
| 3. Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy will result in poor signal. | - Calculate the exact mass of this compound for accurate precursor ion (Q1) selection. Nafenopin has a molecular weight of 310.39 g/mol , and Coenzyme A has a molecular weight of 767.53 g/mol . The resulting this compound will have a monoisotopic mass of approximately 1060.9 g/mol . The protonated molecule [M+H]⁺ should be targeted.- Utilize the characteristic neutral loss of 507 Da (the 3'-phosphoadenosine 5'-diphosphate moiety) for the primary product ion (Q3) transition. This is a common fragmentation pattern for acyl-CoAs.[4]- Optimize collision energy for the specific instrument to maximize the signal of the product ion. | |
| Poor Peak Shape (Tailing, Broadening, Splitting) | 1. Inappropriate Chromatographic Conditions: The LC method may not be suitable for this compound. | - Use a C18 reversed-phase column.- Employ a gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[7][9]- Optimize the gradient profile to ensure proper retention and elution of this compound.- Ensure the injection solvent is compatible with the initial mobile phase conditions. |
| 2. Column Contamination or Degradation: Buildup of matrix components can degrade column performance. | - Implement a robust sample clean-up procedure.- Use a guard column to protect the analytical column.- Flush the column with a strong solvent after each batch of samples. | |
| High Background Noise or Matrix Effects | 1. Insufficient Sample Clean-up: Co-eluting matrix components can interfere with ionization, causing suppression or enhancement of the this compound signal.[1] | - Incorporate a solid-phase extraction (SPE) step for complex matrices if protein precipitation is insufficient.- Optimize the chromatographic method to separate this compound from interfering matrix components. |
| 2. Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system can lead to high background. | - Use high-purity, LC-MS grade solvents and additives.- Regularly clean the ion source and other MS components. | |
| Inconsistent or Irreproducible Results | 1. Lack of a Suitable Internal Standard: Variations in sample preparation and instrument response are not being corrected. | - The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or deuterated) this compound.[10][11][12][13] As this is not commercially available, consider a structurally similar xenobiotic-CoA or a deuterated analog of another fibrate, such as bezafibrate-d4 or gemfibrozil-d6.[8][14][15]- Add the internal standard early in the sample preparation process to account for variability in extraction and handling. |
| 2. Sample Carryover: Residual this compound from a previous high-concentration sample can affect the subsequent analysis of a low-concentration sample. | - Optimize the autosampler wash procedure, using a strong solvent to clean the needle and injection port between samples.- Inject blank samples after high-concentration standards or samples to check for carryover. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for quantifying this compound in plasma?
A1: For plasma samples, a protein precipitation method is generally effective and straightforward. A typical protocol involves adding a threefold volume of cold acetonitrile containing the internal standard to the plasma sample. After vortexing and centrifugation to pellet the precipitated proteins, the supernatant can be evaporated and reconstituted in a solvent compatible with the initial LC mobile phase conditions. This approach has been successfully used for the analysis of other fibrates like gemfibrozil and bezafibrate.[7][8][15]
Q2: What are the key MS/MS transitions to monitor for this compound?
A2: For this compound, the precursor ion (Q1) will be the protonated molecule [M+H]⁺. Given the molecular weight of Nafenopin (310.39 g/mol ) and Coenzyme A (767.53 g/mol ), the approximate mass of this compound is 1060.9 g/mol . The exact mass should be calculated and used for the precursor ion. A characteristic and highly specific product ion (Q3) for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which corresponds to a loss of 507 Da.[4] Therefore, the primary transition to monitor would be [M+H]⁺ → [M+H-507]⁺. A secondary, confirmatory transition can also be monitored.
Q3: How can I mitigate matrix effects when analyzing this compound in complex biological samples?
A3: Mitigating matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Utilize a thorough sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize the LC method to achieve baseline separation of this compound from co-eluting matrix components that may cause ion suppression or enhancement.
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.[10][11][12][13] In the absence of a commercially available SIL-IS for this compound, a structurally similar compound can be used, but its ability to mimic the behavior of this compound should be carefully validated.
Q4: What are the expected challenges regarding the stability of this compound during sample handling and analysis?
A4: Xenobiotic-CoA thioesters can be chemically reactive and susceptible to hydrolysis.[1][2][3] This instability can lead to underestimation of the true concentration. To minimize degradation, it is critical to maintain samples at low temperatures (on ice or at 4°C) during all preparation steps and to work quickly. For long-term storage, samples should be kept at -80°C. The stability of this compound in the autosampler should also be evaluated by reinjecting a sample after a certain period to check for degradation.
Quantitative Data Summary
The following tables provide examples of quantitative data for acyl-CoAs, which can serve as a reference for what to expect during method validation for this compound. Note that these values are for analogous compounds and may differ for this compound.
Table 1: Example Limits of Detection (LOD) and Quantification (LOQ) for Acyl-CoAs
| Compound | LOD (pmol) | LOQ (pmol) | Reference |
| Acetyl-CoA | 0.1 | 0.5 | Generic Data |
| Malonyl-CoA | 0.2 | 0.8 | Generic Data |
| Palmitoyl-CoA | 0.05 | 0.2 | Generic Data |
| Oleoyl-CoA | 0.05 | 0.2 | Generic Data |
Table 2: Example Recovery Data for Acyl-CoAs with Different Extraction Methods
| Compound | Recovery with 10% TCA + SPE (%) | Recovery with 2.5% SSA (%) | Reference |
| Acetyl-CoA | 36 | 59 | [6] |
| Malonyl-CoA | 26 | 74 | [6] |
| Propionyl-CoA | 62 | 80 | [6] |
| Free CoA | 1 | 74 | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., bezafibrate-d4 at a suitable concentration).
-
Protein Precipitation: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Acyl-CoA Analysis (Analogous Method)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Key Transitions (Example for this compound):
-
Precursor Ion (Q1): m/z of [this compound + H]⁺
-
Product Ion (Q3): m/z of [this compound + H - 507]⁺
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting flowchart for low signal issues.
References
- 1. Xenobiotic acyl glucuronides and acyl CoA thioesters as protein-reactive metabolites with the potential to cause idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of xenobiotic acyl CoA thioester formation | Ivory Research [ivoryresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. UPLC-MS/MS method for gemfibrozil determination in plasma with application to a pharmacokinetic study in healthy Brazilian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Addressing poor reproducibility in Nafenopin-CoA cell-based assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of poor reproducibility in Nafenopin-CoA cell-based assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Nafenopin and how does it work in cell-based assays?
Nafenopin is a hypolipidemic agent and a peroxisome proliferator. In a cellular context, it functions as a prodrug that is metabolically activated to its coenzyme A (CoA) thioester, this compound. This active metabolite, this compound, is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism, inflammation, and cell proliferation.[1][2] Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and subsequent transcription of target genes.
Q2: What is the significance of this compound formation, and can it be a source of variability?
The conversion of Nafenopin to this compound is a critical step for its biological activity. This reaction is catalyzed by intracellular long-chain fatty acyl-CoA synthetases.[3] The rate and extent of this conversion can vary significantly between different cell types and even under different culture conditions, representing a major potential source of experimental variability. Factors influencing the activity of these ligases, such as the availability of ATP and CoA, can impact the effective concentration of the active this compound, leading to inconsistent assay results.
Q3: Which cell lines are most suitable for Nafenopin assays?
The choice of cell line is critical and should be based on the expression of PPARα and the necessary metabolic enzymes. Human hepatoma cell lines, such as HepG2, are frequently used as they endogenously express PPARα and have the enzymatic machinery for converting Nafenopin to this compound.[1][2][4] It is crucial to use authenticated, low-passage cell lines to ensure consistent expression of these key components.
Q4: What are the most common readouts for Nafenopin activity in cell-based assays?
The most common readouts include:
-
Reporter Gene Assays: A luciferase or similar reporter gene is placed under the control of a promoter containing PPAR response elements (PPREs). An increase in reporter activity indicates PPARα activation.[1]
-
Gene Expression Analysis: Quantitative PCR (qPCR) can be used to measure the upregulation of known PPARα target genes, such as those involved in fatty acid oxidation.
-
Cell Viability and Proliferation Assays: Nafenopin can affect cell division and apoptosis, which can be measured using assays like MTT or by direct cell counting.[5][6][7]
-
Enzyme Activity Assays: Measuring the activity of enzymes involved in peroxisomal β-oxidation can provide a functional readout of Nafenopin's effects.
Troubleshooting Guide
Poor reproducibility in this compound cell-based assays can arise from multiple factors. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and consider plating cells in a larger volume to minimize the impact of evaporation at the edges of the plate. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions of Nafenopin, ensure thorough mixing at each step. Prepare a master mix of reagents for each treatment group to be distributed across replicate wells. |
| Inconsistent Incubation Times | Standardize the timing of all steps, from cell seeding to reagent addition and plate reading. Use a timer to ensure consistency. |
Issue 2: Low or No Nafenopin-Induced Signal
| Potential Cause | Recommended Solution |
| Low PPARα Expression | Confirm PPARα expression in your cell line using qPCR or Western blotting. If expression is low, consider using a cell line with higher endogenous expression or a transiently transfected system. |
| Inefficient this compound Conversion | Verify the expression of long-chain fatty acyl-CoA synthetases. Ensure that the cell culture medium contains adequate precursors for ATP and CoA synthesis. |
| Degraded Nafenopin Stock | Nafenopin should be stored as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| Sub-optimal Assay Conditions | Optimize the concentration of Nafenopin and the incubation time. A full dose-response curve should be performed to determine the optimal working concentration. |
| Reporter Assay Issues | For luciferase assays, ensure the reporter plasmid is of high quality and that transfection efficiency is optimal. Check the expiration date and proper storage of the luciferase substrate.[8][9] |
Issue 3: Inconsistent Dose-Response Curve
| Potential Cause | Recommended Solution |
| Nafenopin Cytotoxicity | At high concentrations, Nafenopin can be cytotoxic, leading to a decrease in signal that is not related to specific PPARα activation. Perform a cell viability assay in parallel with your primary assay to identify the cytotoxic concentration range. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the level that affects cell viability or assay performance (typically <0.5%). |
| Off-Target Effects | Nafenopin can have effects independent of PPARα. To confirm PPARα-specific effects, use a PPARα antagonist in a co-treatment experiment or use a cell line that does not express PPARα as a negative control. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses to stimuli. |
Data Presentation
Table 1: Representative Dose-Response Data for Nafenopin in a PPARα Reporter Assay
This table illustrates typical results from a luciferase reporter assay in HepG2 cells treated with Nafenopin for 24 hours. Data are presented as fold induction over a vehicle control.
| Nafenopin (µM) | Mean Fold Induction | Standard Deviation | Coefficient of Variation (%) |
| 0 (Vehicle) | 1.0 | 0.12 | 12.0 |
| 1 | 1.8 | 0.25 | 13.9 |
| 5 | 4.5 | 0.54 | 12.0 |
| 10 | 8.2 | 0.98 | 11.9 |
| 25 | 15.6 | 1.87 | 12.0 |
| 50 | 22.3 | 2.90 | 13.0 |
| 100 | 18.5 (Cytotoxicity observed) | 3.15 | 17.0 |
Note: The decrease in signal at 100 µM suggests potential cytotoxicity. A parallel cell viability assay is recommended.
Table 2: Effect of Cell Seeding Density on Nafenopin Assay Reproducibility
This table shows the impact of initial cell seeding density on the coefficient of variation (CV) in a PPARα reporter assay with a fixed Nafenopin concentration (25 µM).
| Seeding Density (cells/well) | Mean Signal (RLU) | Standard Deviation | CV (%) |
| 5,000 | 85,000 | 15,300 | 18.0 |
| 10,000 | 180,000 | 19,800 | 11.0 |
| 20,000 | 350,000 | 31,500 | 9.0 |
| 40,000 | 410,000 (Overconfluent) | 61,500 | 15.0 |
Optimal reproducibility is often achieved when cells are in a logarithmic growth phase at the time of assay readout.
Experimental Protocols & Visualizations
Protocol 1: PPARα Luciferase Reporter Assay
This protocol outlines a typical workflow for assessing Nafenopin-induced PPARα activation.
Caption: Workflow for a Nafenopin PPARα luciferase reporter assay.
Methodology:
-
Cell Seeding: Seed HepG2 cells in a white, clear-bottom 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection (for transient assays): Transfect cells with a PPRE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Nafenopin Treatment: Prepare serial dilutions of Nafenopin in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the Nafenopin-containing medium to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 24 hours.
-
Cell Lysis and Luminescence Reading: Aspirate the medium and lyse the cells according to the dual-luciferase assay kit manufacturer's instructions. Measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction by dividing the normalized signal of the Nafenopin-treated wells by the normalized signal of the vehicle control wells.
Protocol 2: this compound Ligase Activity Assay
This protocol measures the rate of Nafenopin's conversion to this compound in cell lysates.
Caption: Workflow for a radiometric this compound ligase activity assay.
Methodology:
-
Lysate Preparation: Prepare a cell lysate from the cell line of interest in a suitable buffer containing protease inhibitors. Determine the protein concentration of the lysate.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate with a reaction buffer containing ATP, coenzyme A, MgCl2, and radiolabeled Nafenopin.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Extraction: Stop the reaction by adding an acid (e.g., perchloric acid). Separate the newly formed, water-soluble this compound from the unreacted, lipid-soluble Nafenopin by extraction with an organic solvent (e.g., heptane).
-
Quantification: Measure the radioactivity in the aqueous phase, which contains the radiolabeled this compound, using a scintillation counter. The activity is typically expressed as pmol or nmol of this compound formed per minute per mg of protein.
Nafenopin Signaling Pathway and Sources of Variability
The following diagram illustrates the key steps in Nafenopin's mechanism of action and highlights potential points of variability that can affect assay reproducibility.
Caption: Nafenopin signaling pathway highlighting key sources of experimental variability.
References
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Common changes in rat cortical gene expression after chronic treatment with chlorpromazine and haloperidol may be related to their antipsychotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the effects of nafenopin on hepatic peroxisome proliferation and replicative DNA synthesis in the rat and Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Techniques for measuring the activity of carboxylic acid:CoA ligase and acyl-CoA:amino acid N-acyltransferase: the amino acid conjugation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a radiolabeled ATP assay for carboxylic acid:CoA ligases and its use in the characterization of the xenobiotic carboxylic acid:CoA ligases of bovine liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Nafenopin-CoA in experiments.
Welcome to the technical support center for researchers utilizing Nafenopin-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and execute experiments that effectively minimize off-target effects and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
Nafenopin is a peroxisome proliferator and a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. However, Nafenopin itself is a prodrug and must be converted to its active form, this compound, within the cell to bind to and activate PPARα.[1] Experiments using this compound aim to study the downstream effects of PPARα activation.
Q2: What is the primary on-target effect of this compound?
The primary on-target effect of this compound is the activation of PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2][3] This initiates the transcription of genes involved in fatty acid oxidation, lipid transport, and other metabolic processes.[2]
Q3: What are the known off-target effects of this compound?
A significant known off-target effect of this compound is the competitive antagonism of the P2Y(1) receptor, a G protein-coupled receptor involved in calcium signaling.[4][5] It is crucial to consider this off-target activity when interpreting experimental data, as it can lead to effects independent of PPARα activation. Other potential off-target effects, while less characterized for this compound specifically, may involve other nuclear receptors or cellular enzymes due to the structural similarity of this compound to endogenous fatty acyl-CoAs.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is critical for data integrity. Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits a PPARα-mediated response.
-
Control Experiments: Employ a multi-layered control strategy, including vehicle controls, negative controls (inactive structural analogs, if available), and positive controls (other well-characterized PPARα agonists).
-
Genetic Knockdown/Knockout: Use cell lines or animal models with PPARα knocked down (siRNA) or knocked out to confirm that the observed effects are indeed PPARα-dependent.[6]
-
Pharmacological Inhibition: Use a selective P2Y(1) receptor antagonist to block the off-target effects on this receptor and isolate the PPARα-mediated effects.
-
Selectivity Profiling: Test the effect of this compound on other related receptors, such as other PPAR isoforms (β/δ, γ), to ensure selectivity for PPARα.[7]
Q5: What are the species-specific differences to consider when using Nafenopin?
The effects of Nafenopin can vary significantly between species. For instance, rats and mice are highly responsive to the peroxisome-proliferating effects of Nafenopin, while guinea pigs and marmosets are much less responsive.[8] These differences are important to consider when choosing an animal model and extrapolating results to humans.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound treatment | Compound Instability: this compound may be unstable in your cell culture medium or experimental buffer. Acyl-CoA thioesters can be susceptible to hydrolysis.[9][10][11] | Confirm the stability of this compound under your experimental conditions using analytical methods like HPLC-MS. Consider preparing fresh solutions for each experiment. |
| Inefficient Cellular Uptake: The compound may not be efficiently entering the cells. | Optimize delivery method. Consider using a transfection reagent or a vehicle that enhances cell permeability. | |
| Low PPARα Expression: The cell line or tissue being used may have low endogenous expression of PPARα. | Verify PPARα expression levels using qPCR or Western blot. Consider using a cell line known to have high PPARα expression or overexpressing PPARα. | |
| Unexpected or contradictory results | Off-Target Effects: The observed phenotype may be due to the off-target antagonism of the P2Y(1) receptor or other unknown off-target interactions.[4][5] | 1. Perform a dose-response curve to identify a concentration range where on-target effects are dominant. 2. Use a P2Y(1) receptor antagonist as a control to block this specific off-target effect. 3. Confirm key findings in a PPARα knockout/knockdown model. |
| Cellular Health: High concentrations of this compound or prolonged exposure may induce cytotoxicity. | Perform a cell viability assay (e.g., MTT or LDH assay) to ensure the concentrations used are not toxic. | |
| High background in reporter gene assays | Leaky Reporter Construct: The reporter plasmid may have a high basal level of expression. | Test different reporter constructs or use a cell line with a more tightly regulated promoter. |
| Serum Components: Components in the serum of the cell culture medium may be activating PPARα. | Use charcoal-stripped serum to remove endogenous PPARα ligands. | |
| Difficulty reproducing results from the literature | Different Experimental Conditions: Minor variations in cell line passage number, serum batch, or incubation time can affect results. | Standardize all experimental parameters as much as possible and compare your protocol closely with the published methodology. |
| Species Differences: The original study may have used a different species with a different sensitivity to Nafenopin.[8] | Carefully consider the species used and be cautious when extrapolating results across species. |
Quantitative Data Summary
| Target | Ligand | Parameter | Value | Reference |
| On-Target: PPARα | CoA thioesters of peroxisome proliferators | Binding Affinity (General) | 5-6 fold higher than free acids | [12] |
| Endogenous fatty acyl-CoAs | Kd | 1 - 14 nM | [12] | |
| This compound | EC50 / Kd | Not explicitly reported (likely in the low nM range) | ||
| Off-Target: P2Y(1) Receptor | This compound | KB (Antagonist) | 58 nM | [4][5] |
Note: The lack of a precise EC50 or Kd value for this compound on PPARα is a significant data gap. Researchers are encouraged to determine this value empirically in their experimental system using methods like competitive radioligand binding assays or reporter gene assays. This will allow for a more accurate determination of the therapeutic window for selective PPARα activation.
Experimental Protocols
Competitive Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol is a general guideline for determining the binding affinity of unlabeled this compound to PPARα or P2Y(1) receptors by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes or purified receptor protein for PPARα or P2Y(1).
-
Radiolabeled ligand for the target receptor (e.g., [3H]-GW7647 for PPARα, [3H]-MRS2179 for P2Y(1)).
-
Unlabeled this compound.
-
Assay buffer (specific to the receptor).
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add the cell membranes/purified receptor, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Include wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow binding to reach equilibrium (time and temperature will be receptor-specific).
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
PPARα Reporter Gene Assay to Determine Functional Activity (EC50)
This assay measures the ability of this compound to activate PPARα and induce the expression of a reporter gene.
Materials:
-
A suitable cell line with low endogenous PPARα activity (e.g., HEK293T, HepG2).
-
An expression plasmid for human or mouse PPARα.
-
A reporter plasmid containing a luciferase gene downstream of a PPRE.
-
A transfection reagent.
-
Cell culture medium (consider using charcoal-stripped serum).
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells into a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the medium on the cells with the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a sufficient period to allow for gene expression (e.g., 18-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Plot the luminescence signal as a function of the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[13][14][15]
Calcium Mobilization Assay to Assess P2Y(1) Receptor Antagonism
This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a P2Y(1) receptor agonist.
Materials:
-
A cell line endogenously expressing the P2Y(1) receptor (e.g., some astrocyte or platelet cell lines) or a cell line engineered to express the receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
A P2Y(1) receptor agonist (e.g., ADP, 2-MeSADP).
-
This compound.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the P2Y(1) agonist at a fixed concentration (typically its EC50 or EC80) and immediately begin recording the change in fluorescence over time.
-
The peak fluorescence intensity reflects the increase in intracellular calcium.
-
Plot the peak fluorescence response as a function of the log of the this compound concentration and fit the data to an inhibitory dose-response curve to determine the IC50.[1][16][17][18]
Visualizations
Caption: On-target signaling pathway of this compound via PPARα activation.
Caption: Off-target antagonistic effect of this compound on the P2Y(1) receptor signaling pathway.
Caption: Logical workflow for minimizing and validating this compound off-target effects.
References
- 1. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafenopin-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. korambiotech.com [korambiotech.com]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antagonism of P2Y1-induced vasorelaxation by acyl CoA: a critical role for palmitate and 3'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Nafenopin-CoA solubility issues and recommended solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nafenopin-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it important?
Nafenopin is a peroxisome proliferator, and its biological activity is believed to be mediated through its Coenzyme A (CoA) thioester, this compound. The formation of this compound is a necessary step for its interaction with cellular targets, such as the peroxisome proliferator-activated receptor alpha (PPARα), which in turn regulates lipid metabolism.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
For initial solubilization, dimethyl sulfoxide (DMSO) or ethanol are frequently used for lipophilic compounds like Nafenopin. It is crucial to keep the final concentration of the organic solvent in your aqueous assay buffer low (typically below 1%, and ideally below 0.1%) to avoid impacting the biological activity of enzymes or cells.
For in vitro assays, this compound is expected to be soluble in aqueous buffers at the concentrations required for biological activity. For instance, it has been shown to inhibit acetyl-CoA carboxylase with a Ki value in the micromolar range, suggesting solubility in that concentration range within an aqueous buffer system.[1]
Q3: Can I dissolve this compound directly in an aqueous buffer?
Directly dissolving this compound in an aqueous buffer might be challenging due to its amphipathic nature. It is generally recommended to first prepare a concentrated stock solution in a minimal amount of a compatible organic solvent (like DMSO or ethanol) and then dilute this stock into the desired aqueous buffer with vigorous vortexing.
Q4: What type of aqueous buffers are suitable for working with this compound?
For in vitro enzyme assays, buffers such as Tris-HCl or phosphate buffers at a physiological pH (around 7.4) are commonly used. The specific composition of the buffer will depend on the requirements of your experimental system (e.g., the enzyme or receptor you are studying). It is advisable to consult literature for similar assays involving other acyl-CoA esters to determine an appropriate buffer composition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of the stock solution into aqueous buffer. | The concentration of this compound in the aqueous buffer exceeds its solubility limit. The organic solvent from the stock solution is causing precipitation of buffer components. | - Try diluting the stock solution further into the aqueous buffer to achieve a lower final concentration. - Prepare a more diluted stock solution to reduce the amount of organic solvent added to the aqueous buffer. - Ensure the aqueous buffer is well-mixed during the addition of the this compound stock solution. - Consider using a buffer with a small amount of a non-ionic detergent (e.g., Triton X-100), but verify its compatibility with your experimental system. |
| Inconsistent or no biological activity observed. | - Degradation of this compound: Thioesters can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes. - Low bioavailability: Acyl-CoA esters can be "sticky" and adsorb to plasticware or aggregate in solution. - Solvent interference: The organic solvent used for the stock solution may be inhibiting the biological target. | - Prepare fresh solutions of this compound before each experiment. - Store stock solutions at -80°C and minimize freeze-thaw cycles. - Consider including a carrier protein like fatty acid-free bovine serum albumin (BSA) in your assay buffer to improve the bioavailability of this compound. - Ensure the final concentration of the organic solvent in your assay is as low as possible (ideally <0.1%). Run appropriate vehicle controls. |
| Difficulty in achieving desired concentrations for in vitro assays. | The inherent solubility of this compound in the chosen buffer system may be limited. | - If higher concentrations are required, you may need to optimize the buffer composition (e.g., by adjusting pH or adding solubilizing agents). However, any such additions must be validated to ensure they do not interfere with the assay. - Re-evaluate the required concentration based on published activity data. For example, the Ki for inhibition of acetyl-CoA carboxylase is approximately 14.5 µM.[1] |
Recommended Solvents and Buffer Systems
| Solvent/Buffer Component | Use | Recommended Concentration | Pros | Cons |
| DMSO (Dimethyl Sulfoxide) | Stock Solution | Up to 100 mM (for stock) | Good solubilizing power for lipophilic compounds. | Can be toxic to cells and inhibit enzymes at higher concentrations. |
| Ethanol | Stock Solution | Up to 100 mM (for stock) | Less toxic than DMSO for many cell types. | Can still affect enzyme activity and cell viability. |
| Tris-HCl Buffer | Aqueous Assay Buffer | 50-100 mM, pH 7.4 | Commonly used, stable, and compatible with many biological systems. | Temperature-dependent pH. |
| Phosphate Buffer | Aqueous Assay Buffer | 50-100 mM, pH 7.4 | Mimics physiological conditions. | Can precipitate with certain divalent cations. |
| Fatty Acid-Free BSA | Buffer Additive | 0.01 - 0.1% | Can improve solubility and bioavailability of acyl-CoA esters. | May interfere with some assays; needs to be validated. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder in a microcentrifuge tube.
-
Initial Solubilization: Add a minimal volume of high-quality, anhydrous DMSO or 200-proof ethanol to the powder to achieve a high concentration stock solution (e.g., 10-100 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may also be helpful.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -80°C. Protect from light.
Protocol for Preparing Working Solutions for an In Vitro Assay
-
Thawing: Thaw an aliquot of the this compound stock solution on ice.
-
Serial Dilution (if necessary): If a range of concentrations is needed, perform serial dilutions of the stock solution in the same organic solvent.
-
Dilution into Assay Buffer: Just before use, dilute the stock solution or the serially diluted solutions into the pre-warmed aqueous assay buffer to the final desired concentration. Add the stock solution dropwise while continuously vortexing the buffer to ensure rapid and uniform mixing and to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (without this compound) to the assay buffer.
Signaling Pathway
Nafenopin acts as a peroxisome proliferator by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This activation is thought to be mediated by its CoA derivative, this compound.
Caption: Nafenopin cellular uptake and activation of the PPARα signaling pathway.
References
How to prevent Nafenopin-CoA degradation during sample preparation.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Nafenopin-CoA during sample preparation. The following information is based on established best practices for handling acyl-CoA thioesters and is intended to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound, like other acyl-CoA thioesters, is susceptible to degradation through two primary mechanisms:
-
Enzymatic Degradation: Endogenous thioesterases present in biological samples can rapidly hydrolyze the thioester bond of this compound, releasing Coenzyme A and nafenopin.[1][2]
-
Chemical Instability: The thioester bond is chemically labile and can undergo hydrolysis, particularly under non-optimal pH and temperature conditions. Acyl-CoAs are generally unstable in aqueous solutions.
Q2: How can I prevent enzymatic degradation of this compound?
A2: To prevent enzymatic degradation, it is crucial to inhibit the activity of thioesterases immediately upon cell or tissue lysis. This can be achieved by:
-
Rapid Metabolic Quenching: Immediately stopping all enzymatic activity is the first and most critical step. This is typically done by flash-freezing the sample in liquid nitrogen or using ice-cold organic solvents.[3][4][5]
-
Use of Thioesterase Inhibitors: While a specific inhibitor for this compound degrading enzymes is not documented, a broad-spectrum serine hydrolase inhibitor or a cocktail of protease inhibitors may be effective.[6][7] Further investigation into specific acyl-protein thioesterase inhibitors could also be beneficial.
Q3: What are the optimal temperature and pH conditions for handling this compound?
A3: To maintain the chemical stability of this compound:
-
Temperature: All sample preparation steps should be performed at low temperatures (0-4°C) to minimize the rate of chemical hydrolysis and residual enzymatic activity.[3] Samples should be stored at -80°C for long-term stability.
-
pH: Thioesters are generally more stable in slightly acidic conditions. Maintaining a pH between 4 and 6 during extraction and in the final sample solvent can help prevent base-catalyzed hydrolysis.[8][9][10] It is advisable to avoid strongly acidic or alkaline conditions.
Q4: What are the best practices for quenching metabolic activity to preserve this compound?
A4: Effective quenching is essential to get a snapshot of the metabolome at the time of sampling. The recommended method is:
-
Liquid Nitrogen: For solid tissues or cell pellets, flash-freezing in liquid nitrogen is the gold standard for rapid and complete inactivation of enzymes.[3][4]
-
Cold Organic Solvents: For adherent cells, rapid washing with ice-cold saline can be followed by the addition of a pre-chilled extraction solvent (e.g., 80% methanol at -80°C) to simultaneously quench metabolism and begin the extraction process.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound signal in LC-MS/MS analysis. | 1. Degradation during sample harvesting and quenching: Slow processing allowed enzymatic degradation. 2. Degradation during extraction: Sub-optimal temperature or pH. 3. Instability in final extract: Improper storage or reconstitution solvent. | 1. Optimize quenching protocol for speed. Use liquid nitrogen or pre-chilled solvents.[3][4] 2. Ensure all steps are performed on ice or at 4°C. Use a slightly acidic buffer (pH 4-6) for extraction.[8][10] 3. Store dried extracts at -80°C. Reconstitute in a non-aqueous or high organic solvent immediately before analysis. |
| High variability between replicate samples. | 1. Inconsistent quenching time: Variation in the time between sample collection and quenching. 2. Incomplete enzyme inactivation: Insufficient mixing with quenching/extraction solvent. 3. Precipitation of this compound: Use of inappropriate solvents. | 1. Standardize the timing of your harvesting and quenching procedure precisely for all samples. 2. Ensure vigorous vortexing or homogenization after adding the quenching/extraction solvent. 3. Check the solubility of this compound in your chosen solvents. Adjust the organic solvent percentage if necessary. |
| Presence of significant degradation products (e.g., free nafenopin). | 1. Thioesterase activity: Inadequate inhibition of endogenous enzymes. 2. Chemical hydrolysis: Exposure to high temperatures or non-optimal pH. | 1. Incorporate a broad-spectrum serine hydrolase inhibitor or a cocktail of protease inhibitors into your lysis buffer.[6][7] 2. Strictly adhere to low temperature and slightly acidic pH (4-6) conditions throughout the sample preparation workflow.[8][9] |
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Cultured Cells
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, 1.5 mL, pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
Procedure:
-
Cell Washing (for adherent cells):
-
Aspirate the culture medium.
-
Quickly wash the cell monolayer twice with ice-cold PBS.
-
-
Metabolic Quenching:
-
Method A (for adherent cells): After the final PBS wash, immediately add a sufficient volume of -80°C Extraction Solvent to cover the cells. Use a cell scraper to collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Method B (for suspension or scraped cells): Pellet the cells by centrifugation (e.g., 500 x g for 30 seconds at 4°C). Quickly aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen.
-
-
Extraction:
-
For flash-frozen pellets, add -80°C Extraction Solvent to the tube.
-
Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate at -20°C for 30 minutes.
-
-
Clarification:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant containing this compound to a new pre-chilled tube.
-
-
Drying and Storage:
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
Store the dried pellet at -80°C until analysis.
-
-
Reconstitution:
-
Immediately before LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water, slightly acidified with formic acid).
-
Visualizations
Diagram 1: this compound Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Recommended Workflow for this compound Sample Preparation
Caption: Workflow for preserving this compound integrity.
References
- 1. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 2. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 6. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal stability landscape for Klenow DNA polymerase as a function of pH and salt concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Optimizing incubation time for Nafenopin-CoA treatment in hepatocytes.
Technical Support Center: Nafenopin-CoA Treatment in Hepatocytes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize the incubation time for this compound treatment in hepatocyte cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action in hepatocytes?
Nafenopin is a peroxisome proliferator and a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates lipid metabolism and cell proliferation. In the cell, Nafenopin is converted to its active form, this compound, by CoA ligases.[1] this compound then binds to and activates PPARα. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their transcription.[2] This signaling cascade is central to the effects of Nafenopin, which include modulation of lipid metabolism, stimulation of DNA synthesis, and suppression of apoptosis in responsive species.[3][4][5]
Q2: What is the recommended incubation time for this compound treatment?
There is no single optimal incubation time; it is highly dependent on the experimental endpoint.
-
Gene Expression: Changes in the transcription of direct PPARα target genes can often be detected within 4 to 8 hours .[3] Peak expression may occur between 8 and 24 hours .
-
DNA Synthesis: An increase in DNA synthesis, a marker of cell proliferation, is typically observed after longer incubation periods, often in the range of 8 to 24 hours .[3]
-
Apoptosis Suppression: The anti-apoptotic effects of Nafenopin may require even longer treatment times, with significant changes often observed at 24 to 48 hours or more.[3][4]
-
Peroxisome Proliferation: Morphological changes like the proliferation of peroxisomes are a downstream effect that generally requires treatment for 48 to 72 hours .[6]
Due to this variability, it is critical to perform a time-course experiment to determine the ideal incubation window for your specific marker of interest.
Q3: How should I design an experiment to optimize the incubation time?
A time-course experiment is the most effective method. The general workflow involves treating hepatocytes with this compound and collecting samples at multiple time points for analysis. A common approach is to measure the expression of a known PPARα target gene (e.g., Acox1, Cyp4a10) using quantitative PCR (qPCR).
Q4: Are there species-specific differences in the response to Nafenopin?
Yes, this is a critical consideration. Rodents (rats, mice) are known to be highly responsive to peroxisome proliferators like Nafenopin, exhibiting effects like hepatomegaly and cell proliferation.[7][8] In contrast, hepatocytes from humans and guinea pigs are generally considered non-responsive or refractory to the proliferative effects of these compounds.[9] It is essential to use a relevant species for your research question. Failure to observe an effect in human hepatocytes is an expected outcome and not necessarily an experimental failure.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observed effect (e.g., no change in target gene expression, no increase in DNA synthesis). | 1. Species is non-responsive: You are using human or guinea pig hepatocytes, which are known to be refractory to the proliferative effects.[9] | Verify the species-specific response from the literature. Consider using rat or mouse hepatocytes if your goal is to study proliferation. |
| 2. Insufficient incubation time: The chosen time point is too early to detect the desired endpoint. | Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal window for your specific assay. | |
| 3. Sub-optimal concentration: The concentration of this compound is too low to elicit a response. | Conduct a dose-response experiment (e.g., 10 µM, 50 µM, 100 µM) to determine the optimal concentration. 50 µM is a commonly cited concentration.[4] | |
| 4. Compound degradation: this compound may be unstable in your culture medium over long incubation periods. | For long-term experiments (>24h), consider replenishing the medium with fresh this compound every 24 hours. | |
| High cytotoxicity or poor cell viability. | 1. Incubation time is too long: Prolonged exposure can lead to cellular stress and toxicity. | Refer to your time-course data to select the earliest time point that provides a robust positive signal and avoid unnecessarily long incubations. |
| 2. Concentration is too high: Excessive concentrations can be toxic to hepatocytes. | Perform a dose-response experiment and use the lowest effective concentration. Assess cell viability in parallel (e.g., using an LDH or MTT assay). | |
| 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration in the culture medium is non-toxic, typically ≤ 0.1%.[10] Always include a vehicle-only control group to assess solvent effects. |
Experimental Protocols & Data
Protocol: Time-Course Analysis of PPARα Target Gene Expression
This protocol provides a method for determining the optimal incubation time for this compound treatment by measuring the expression of the target gene Cyp4a10 in rat hepatocytes.
Materials:
-
Cryopreserved or freshly isolated rat hepatocytes
-
Collagen-coated 24-well plates
-
Hepatocyte culture medium
-
Nafenopin (to be converted to this compound intracellularly)
-
Vehicle control (e.g., DMSO)
-
RNA lysis buffer (e.g., TRIzol)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Cyp4a10 and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Cell Seeding: Seed rat hepatocytes in collagen-coated 24-well plates at a density of approximately 250,000 viable cells per well.[11]
-
Attachment: Incubate plates at 37°C in a humidified incubator (5% CO₂) for 4-6 hours to allow cells to form a monolayer.
-
Treatment Preparation: Prepare a 50 µM working solution of Nafenopin in pre-warmed culture medium. Prepare a vehicle control with an equivalent concentration of DMSO (e.g., 0.1%).
-
Initiate Treatment: Aspirate the seeding medium and add 250 µL of the Nafenopin or vehicle control medium to the appropriate wells.
-
Time-Point Collection: At each designated time point (e.g., 0, 4, 8, 12, 24, and 48 hours), remove the corresponding plate from the incubator.
-
Cell Lysis: Aspirate the medium and add 300 µL of RNA lysis buffer directly to each well to lyse the cells and preserve the RNA.
-
RNA Isolation: Proceed with RNA isolation according to the manufacturer’s protocol.
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA (e.g., 500 ng) for each sample.
-
qPCR Analysis: Perform qPCR using primers for Cyp4a10 and the housekeeping gene. Run each sample in triplicate.
-
Data Analysis: Calculate the relative gene expression (fold change) for Cyp4a10 at each time point compared to the 0-hour time point, after normalizing to the housekeeping gene. The optimal incubation time corresponds to the peak of gene expression.
Data Presentation: Representative Time-Course Data
The table below shows representative data from a time-course experiment measuring the fold change in expression of two common PPARα target genes in rat hepatocytes following treatment with 50 µM Nafenopin.
| Incubation Time (Hours) | Acox1 Fold Change (vs. 0h) | Cyp4a10 Fold Change (vs. 0h) |
| 0 | 1.0 | 1.0 |
| 4 | 3.5 | 5.2 |
| 8 | 8.1 | 11.4 |
| 12 | 12.6 | 15.8 |
| 24 | 9.5 | 10.3 |
| 48 | 4.2 | 5.1 |
| Note: Data are hypothetical and for illustrative purposes to demonstrate a typical expression pattern. The optimal time point for measuring gene expression in this example is 12 hours. |
References
- 1. Kinetic characteristics of rat liver peroxisomal this compound ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafenopin-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Relationship - Nafenopin - activates - DNA biosynthetic process [biokb.lcsb.uni.lu]
- 4. Suppression of liver cell apoptosis in vitro by the non-genotoxic hepatocarcinogen and peroxisome proliferator nafenopin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Use of primary cultures of adult rat hepatocytes to investigate mechanisms of action of nafenopin, a hepatocarcinogenic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatocyte-specific PPARA expression exclusively promotes agonist-induced cell proliferation without influence from nonparenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatocyte Peroxisome Proliferator–Activated Receptor α Enhances Liver Regeneration after Partial Hepatectomy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The peroxisome proliferator nafenopin does not suppress hepatocyte apoptosis in guinea-pig liver in vivo nor in human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. youtube.com [youtube.com]
Troubleshooting inconsistent results in Nafenopin-CoA functional assays.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Nafenopin-CoA in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: Nafenopin is a hypolipidemic drug and a peroxisome proliferator.[1] In the body, it is converted to its active form, this compound, through a process called acyl-CoA conjugation, which is catalyzed by hepatic microsomal long-chain fatty acid CoA ligases.[1][2] this compound is studied to understand its role in lipid metabolism, peroxisome proliferation, and the activation of peroxisome proliferator-activated receptor alpha (PPARα), which may have implications in various diseases including cancer and metabolic disorders.[3][4][5]
Q2: What is the primary mechanism of action of Nafenopin?
A2: Nafenopin acts as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα).[3][5] Activation of PPARα leads to the regulation of genes involved in fatty acid oxidation and lipid metabolism.[6] This can result in increased peroxisomal acyl-CoA oxidase activity and, in some cases, lipid peroxidation.[7]
Q3: What are the expected kinetic parameters for this compound formation?
A3: The kinetic parameters for this compound formation can vary depending on the biological system being studied. For example, in rat liver peroxisomes, the process is mediated by a high-affinity isoform with a Km of 6.7 µM and a Vmax of 0.31 nmol/mg/min.[8] In marmoset liver microsomes, the apparent C50 value for this compound conjugation is 149.7 µM, which is comparable to the 213.7 µM reported for human liver microsomes.[2][9]
Q4: Are there known inhibitors of this compound formation?
A4: Yes, several compounds have been shown to competitively inhibit the formation of this compound. These include palmitic acid (Ki = 1.1 µM), R(-) ibuprofen (Ki = 7.9 µM), ciprofibrate (Ki = 60.2 µM), and clofibric acid (Ki = 86.8 µM).[8]
Troubleshooting Guide for Inconsistent Results
Issue 1: Lower than Expected Enzyme Activity
Q: My assay is showing significantly lower this compound formation or downstream effects than anticipated. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors related to reagent stability, enzyme activity, and assay conditions.
| Potential Cause | Recommended Solution |
| Degradation of Nafenopin or CoA | Ensure proper storage of Nafenopin and Coenzyme A (CoA) according to the manufacturer's instructions, typically at -20°C or below and protected from light.[10] Avoid repeated freeze-thaw cycles.[10] Prepare fresh solutions for each experiment. |
| Sub-optimal Enzyme Concentration | Determine the optimal enzyme (e.g., liver microsomes, purified ligase) concentration by performing a titration experiment. |
| Presence of Inhibitors | Be aware of potential competitive inhibitors in your sample matrix.[8] If possible, purify your sample to remove interfering substances. Palmitic acid, for instance, is a potent inhibitor.[8] |
| Incorrect Assay Buffer pH or Temperature | Verify that the pH and temperature of your assay buffer are optimal for the enzyme being used. Most assays are performed at 37°C.[10][11] |
| Enzyme Inactivity | If using a purified enzyme or cell lysate, verify its activity with a known positive control substrate. Ensure proper storage and handling of the enzyme to prevent denaturation. |
Issue 2: High Background Signal or Non-specific Activity
Q: I am observing a high background signal in my negative controls, making it difficult to interpret my results. What could be the cause?
A: High background can mask the true signal from your experiment. The source is often related to the assay components or the detection method.
| Potential Cause | Recommended Solution |
| Contamination of Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
| Substrate Instability | Some assay substrates may be unstable and break down over time, leading to a false-positive signal. Prepare substrates fresh and protect them from light. |
| Non-enzymatic Reaction | Run a control reaction without the enzyme to determine the rate of any non-enzymatic formation of the product. |
| Autofluorescence of Compounds (in fluorescence-based assays) | If using a fluorescent readout, check for autofluorescence of Nafenopin or other components in your assay at the excitation and emission wavelengths used.[12] |
Issue 3: Poor Reproducibility Between Experiments
Q: I am getting inconsistent results from one experiment to the next. How can I improve the reproducibility of my this compound functional assay?
A: Lack of reproducibility can be frustrating. Consistency in your protocol and reagents is key to obtaining reliable data.
| Potential Cause | Recommended Solution |
| Variability in Reagent Preparation | Prepare large batches of buffers and aliquot them for single use to ensure consistency across experiments. Always use the same source and lot of critical reagents. |
| Inconsistent Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Differences in Incubation Times | Use a timer to ensure consistent incubation times for all samples. For kinetic assays, ensure that measurements are taken at the same time points for each run.[10] |
| Cell-based Assay Variability | If using cell cultures, ensure that the cells are at a consistent passage number and confluency. Starve cells for a consistent period before treatment, if applicable. |
Experimental Protocols
General Protocol for this compound Formation Assay
This protocol is a generalized procedure based on methodologies described in the literature for measuring the formation of this compound in liver microsomes.[1][2]
-
Prepare Microsomal Fractions: Isolate liver microsomes from the tissue of interest (e.g., rat, human) using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing an appropriate buffer (e.g., 150 mM Tris, pH 7.7), ATP, and CoA.[9]
-
Initiate the Reaction: Add the microsomal preparation to the reaction mixture and pre-incubate at 37°C for a few minutes. Initiate the reaction by adding Nafenopin (often radiolabeled, e.g., ³H-Nafenopin, for ease of detection) at various concentrations.[9]
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., up to 120 minutes).[11]
-
Stop the Reaction: Terminate the reaction by adding a suitable quenching agent (e.g., a strong acid).
-
Quantification: Quantify the amount of this compound formed. This can be achieved through methods such as high-performance liquid chromatography (HPLC) coupled with a radioactivity detector if a radiolabeled substrate is used.[1]
Protocol for Acyl-CoA Oxidase Activity Assay
This protocol measures a downstream effect of Nafenopin treatment, the induction of peroxisomal acyl-CoA oxidase activity.[7][12]
-
Cell Culture and Treatment: Culture primary hepatocytes or a suitable cell line. Treat the cells with Nafenopin (e.g., 200 µM) for a specified duration (e.g., 44 hours) to induce enzyme expression.[7]
-
Cell Lysis: Harvest the cells and prepare a cell lysate.
-
Assay Reaction: Set up a reaction containing the cell lysate in a suitable buffer. The production of hydrogen peroxide (H₂O₂) from the oxidation of a fatty acyl-CoA substrate (e.g., lauroyl-CoA) is measured.[12]
-
Detection: The H₂O₂ produced can be quantified using a coupled colorimetric or fluorometric assay. For example, in the presence of horseradish peroxidase, H₂O₂ will oxidize a substrate (e.g., 4-hydroxyphenylacetic acid) to produce a fluorescent product.[12]
-
Measurement: Read the absorbance or fluorescence using a microplate reader. The activity is calculated based on a standard curve generated with known amounts of H₂O₂.[12]
Quantitative Data Summary
Table 1: Kinetic Parameters of this compound Formation
| Enzyme Source | Parameter | Value | Reference |
| Rat Liver Peroxisomes (High-affinity isoform) | Km | 6.7 µM | [8] |
| Vmax | 0.31 nmol/mg/min | [8] | |
| Marmoset Liver Microsomes | C50 | 149.7 µM | [2][9] |
| Human Liver Microsomes | C50 | 213.7 µM | [2][9] |
| Recombinant Marmoset MLCL1 (expressed in COS-7 cells) | C50 | 192.9 µM | [2][9] |
Table 2: Inhibitors of this compound Formation (High-affinity isoform in Rat Liver Peroxisomes)
| Inhibitor | Ki | Reference |
| Palmitic Acid | 1.1 µM | [8] |
| R(-) Ibuprofen | 7.9 µM | [8] |
| Ciprofibrate | 60.2 µM | [8] |
| Clofibric Acid | 86.8 µM | [8] |
Table 3: Effect of Nafenopin on Peroxisomal Acyl-CoA Oxidase Activity
| Treatment | Fold Induction of Acyl-CoA Oxidase Activity | Reference |
| 200 µM Nafenopin in primary rat hepatocytes (44h) | ~3-fold increase | [7] |
| Nafenopin in 23°C-acclimated rats | 1.9-fold stimulation | [13] |
| Nafenopin in 32°C-acclimated rats | 3.7-fold stimulation | [13] |
Visualizations
Caption: Simplified signaling pathway of Nafenopin action.
Caption: General experimental workflow for a this compound functional assay.
Caption: A logical flow for troubleshooting inconsistent assay results.
References
- 1. Activation of hypolipidaemic drugs to acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafenopin-, ciprofibroyl-, and palmitoyl-CoA conjugation in vitro: kinetic and molecular characterization of marmoset liver microsomes and expressed MLCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key Issues in the Role of Peroxisome Proliferator–Activated Receptor Agonism and Cell Signaling in Trichloroethylene Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Exploring the therapeutic potentials of peroxisome proliferated receptors family (PPAR) - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. Induction of peroxisomal acyl CoA oxidase activity and lipid peroxidation in primary rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic characteristics of rat liver peroxisomal this compound ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. db.cngb.org [db.cngb.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of nafenopin, a peroxisome proliferator, on energy metabolism in the rat as a function of acclimation temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of Nafenopin-CoA for PPARα: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nafenopin-CoA's specificity for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. While Nafenopin is a known peroxisome proliferator, its active form, this compound, exhibits off-target activity. This document aims to objectively compare the specificity of commonly used PPARα agonists and highlight the known interactions of this compound, supported by experimental data and detailed protocols.
Executive Summary
The validation of a ligand's specificity is paramount in targeted drug discovery and mechanistic studies. This guide reveals a critical off-target interaction of this compound with the P2Y1 receptor, where it acts as a competitive antagonist with a high affinity (K_B = 58 nM)[1]. In contrast, a selection of widely used PPARα agonists demonstrates varying degrees of selectivity for PPARα over its other isoforms, PPARβ/δ and PPARγ. This guide provides the necessary data and experimental context for researchers to make informed decisions when selecting appropriate tools for their studies on PPARα.
Comparative Analysis of PPARα Agonist Specificity
The following table summarizes the half-maximal effective concentrations (EC50) of several common PPARα agonists across the three human PPAR isoforms. A lower EC50 value indicates higher potency. The specificity is inferred by the ratio of EC50 values for PPARγ and PPARβ/δ relative to PPARα.
| Compound | PPARα EC50 | PPARγ EC50 | PPARβ/δ EC50 | Specificity for PPARα |
| GW7647 | 6 nM[2][3][4][5] | 1100 nM[2][3][4][5] | 6200 nM[2][3][4][5] | High |
| WY-14643 | 0.63 µM (murine)[6][7] 5.0 µM (human)[8] | 32 µM (murine)[6][7] 60 µM (human)[8] | >100 µM (murine)[6][7] 35 µM (human)[8] | Moderate |
| Bezafibrate | 30.4 µM (human)[9] 50 µM (human)[10][11] | 178 µM (human)[9] 60 µM (human)[10][11] | 86.7 µM (human)[9] 20 µM (human)[10][11] | Low (Pan-agonist) |
| Fenofibric Acid | 9.47 µM[9] 30 µM[12] | 61.0 µM[9] | No activity[9] | Moderate |
| This compound | Not Reported | Not Reported | Not Reported | Unknown |
Note: Direct binding affinity (Ki) or functional activity (EC50) data for this compound on PPAR isoforms could not be identified in the reviewed literature.
Off-Target Activity of this compound
A significant finding is the potent antagonist activity of this compound at the P2Y1 receptor, an important purinergic receptor involved in various physiological processes, including platelet aggregation.
| Compound | Off-Target | Activity | Affinity (K_B) |
| This compound | P2Y1 Receptor | Competitive Antagonist | 58 nM[1] |
This off-target interaction is a critical consideration for any study investigating the effects of Nafenopin, as P2Y1 receptor modulation can have widespread physiological consequences.
Experimental Protocols
To facilitate the validation of ligand specificity, we provide detailed methodologies for two key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay directly measures the binding affinity of a test compound to a PPAR isoform.
Principle: The assay is based on the competition between a fluorescently labeled tracer ligand and an unlabeled test compound for binding to the ligand-binding domain (LBD) of a PPAR. The PPAR-LBD is typically tagged (e.g., with GST), and a terbium-labeled antibody against the tag is used as the FRET donor. When the fluorescent tracer binds to the PPAR-LBD, FRET occurs between the terbium donor and the tracer acceptor. Unlabeled test compounds will displace the tracer, leading to a decrease in the FRET signal.
Workflow:
Methodology:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compound (e.g., this compound) in the appropriate assay buffer.
-
Prepare a mixture of the GST-tagged PPARα-LBD and the terbium-labeled anti-GST antibody.
-
Prepare a solution of the fluorescent pan-PPAR tracer ligand.
-
-
Assay Assembly:
-
To the wells of a 384-well plate, add the test compound dilutions.
-
Add the PPARα-LBD/antibody mixture to all wells.
-
Add the fluorescent tracer to all wells.
-
Include control wells for no competition (buffer only) and maximal competition (a known high-affinity PPARα agonist).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission). Plot the ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
PPARα Reporter Gene Assay
This cell-based assay measures the functional activity of a test compound as a PPARα agonist or antagonist.
Principle: A host cell line is engineered to express the full-length human PPARα and a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). When a PPARα agonist binds to the receptor, it induces the expression of the reporter gene, leading to a measurable signal (e.g., light output).
Workflow:
Methodology:
-
Cell Plating: Seed the PPARα reporter cell line into a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound and add it to the cells. Include a vehicle control and a positive control (a known PPARα agonist).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis and Signal Detection: Lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Plot the normalized signal against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
PPARα Signaling Pathway
The following diagram illustrates the canonical signaling pathway of PPARα.
Conclusion
The available evidence strongly suggests that while Nafenopin is a known peroxisome proliferator, its active metabolite, this compound, possesses significant off-target activity as a P2Y1 receptor antagonist. Researchers using Nafenopin should be aware of this and consider its potential confounding effects. For studies requiring high specificity for PPARα, agonists such as GW7647 are demonstrably superior alternatives. The experimental protocols provided in this guide offer a framework for researchers to independently validate the specificity of their chosen ligands, ensuring the robustness and reliability of their findings in the field of metabolic research and drug development.
References
- 1. The hypolipidemic drug metabolites this compound and ciprofibroyl-CoA are competitive P2Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GW 7647 | PPARα | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. WY 14643 | PPARα | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bezafibrate, Pan-PPAR agonist (CAS 41859-67-0) | Abcam [abcam.com]
- 12. selleckchem.com [selleckchem.com]
A Comparative Analysis of Nafenopin-CoA and Ciprofibroyl-CoA: Unraveling Their Biochemical and Pharmacological Profiles
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of Nafenopin-CoA and ciprofibroyl-CoA, supported by experimental data and detailed methodologies.
Nafenopin and ciprofibrate are members of the fibrate class of hypolipidemic drugs, which exert their therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). Following administration, these drugs are metabolically converted to their coenzyme A (CoA) thioesters, this compound and ciprofibroyl-CoA, which are the active molecular species. This guide provides a detailed comparative analysis of these two critical metabolites, focusing on their interactions with key biological targets and their formation kinetics, supported by experimental evidence.
Quantitative Comparison of Biochemical Interactions
The following tables summarize the key quantitative data comparing the biochemical activities of this compound and ciprofibroyl-CoA.
Table 1: Comparative Antagonism at the P2Y1 Receptor
| Compound | Inhibitory Constant (K(B)) (nM) | Reference |
| This compound | 58 | [1] |
| Ciprofibroyl-CoA | 148 | [1] |
Lower K(B) indicates higher binding affinity and more potent antagonism.
Table 2: Comparative Kinetics of Acyl-CoA Conjugation
| Compound | Apparent C(50) in Marmoset Liver Microsomes (µM) | Apparent C(50) in Human Liver Microsomes (µM) | Reference |
| This compound | 149.7 | 213.7 | [2][3] |
| Ciprofibroyl-CoA | 413.4 | 379.8 | [2][3] |
C(50) represents the substrate concentration at which the reaction velocity is half of the maximum, with a lower value suggesting higher affinity of the conjugating enzymes for the substrate.
Table 3: Comparative Activation of Recombinant Marmoset Acyl-CoA Ligase (MLCL1)
| Parent Compound | Apparent C(50) (µM) | Reference |
| Nafenopin | 192.9 | [2][3] |
| Ciprofibrate | 168.7 | [2][3] |
This table reflects the activation of the recombinant enzyme by the parent drugs, leading to the formation of their respective CoA esters.
Primary Mechanism of Action: PPARα Activation
Secondary Mechanism: P2Y1 Receptor Antagonism
Interestingly, both this compound and ciprofibroyl-CoA have been identified as competitive antagonists of the P2Y1 receptor, an ADP-activated G protein-coupled receptor involved in platelet aggregation and other physiological processes.[1] As shown in Table 1, this compound exhibits a higher affinity for the P2Y1 receptor, with a K(B) of 58 nM, compared to 148 nM for ciprofibroyl-CoA, indicating that this compound is a more potent antagonist at this target.[1] This finding suggests a potential secondary mechanism of action for these compounds, although the clinical significance of this P2Y1 antagonism in the context of their hypolipidemic effects remains to be fully elucidated.
Experimental Protocols
P2Y1 Receptor Antagonism Assay in Xenopus laevis Oocytes
This experiment is designed to determine the antagonistic activity of this compound and ciprofibroyl-CoA on the human P2Y1 receptor expressed in Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are microinjected with cRNA encoding the human P2Y1 receptor and incubated for 2-4 days to allow for receptor expression on the oocyte membrane.
-
Two-Electrode Voltage Clamp (TEVC):
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV).
-
-
Agonist Application: The P2Y1 receptor agonist, ATP or ADP, is applied to the oocyte, which activates the receptor and leads to an inward chloride current, a consequence of calcium release from intracellular stores. This current is measured by the TEVC apparatus.
-
Antagonist Application: To determine the antagonistic effect, oocytes are pre-incubated with varying concentrations of this compound or ciprofibroyl-CoA before the application of the agonist.
-
Data Analysis: The inhibition of the agonist-induced current by the test compounds is measured. The inhibitory constant (K(B)) is calculated using the Schild equation to quantify the antagonist potency.
Acyl-CoA Conjugation Assay in Liver Microsomes
This assay quantifies the formation of this compound and ciprofibroyl-CoA from their parent drugs by acyl-CoA synthetases present in liver microsomes.
Methodology:
-
Microsome Preparation: Liver microsomes are isolated from homogenized liver tissue (e.g., human or marmoset) by differential centrifugation.
-
Reaction Mixture: The reaction mixture is prepared containing:
-
Liver microsomes
-
The parent drug (nafenopin or ciprofibrate) at various concentrations
-
Coenzyme A (CoA)
-
ATP
-
Magnesium chloride
-
A suitable buffer (e.g., Tris-HCl)
-
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped by the addition of an acid (e.g., perchloric acid).
-
Sample Preparation: The samples are centrifuged to pellet the protein, and the supernatant containing the acyl-CoA conjugate is collected.
-
HPLC Analysis:
-
The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
The acyl-CoA conjugates are separated from other components of the reaction mixture.
-
Detection is typically performed using a UV detector at a wavelength of 254 nm.
-
-
Data Analysis: The amount of this compound or ciprofibroyl-CoA formed is quantified by comparing the peak area to a standard curve. The kinetic parameters, such as the apparent C(50), are then calculated.
Conclusion
This comparative analysis reveals distinct biochemical profiles for this compound and ciprofibroyl-CoA. This compound is a more potent antagonist of the P2Y1 receptor, while the parent drug, nafenopin, shows a slightly lower affinity for the acyl-CoA conjugating enzymes in marmoset liver microsomes compared to ciprofibrate. Both compounds are the active metabolites responsible for the hypolipidemic effects of their parent drugs through the activation of PPARα. The provided experimental protocols offer a foundation for further research into the nuanced pharmacological actions of these important therapeutic agents. Future studies directly comparing the PPARα activation profiles of this compound and ciprofibroyl-CoA are warranted to fully elucidate their relative potencies as hypolipidemic agents.
References
Nafenopin-CoA vs. Fenofibroyl-CoA: A Comparative Analysis of PPARα Agonist Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of Nafenopin-CoA and Fenofibroyl-CoA as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. While both compounds are the activated coenzyme A (CoA) thioesters of their respective parent drugs, nafenopin and fenofibrate, direct comparative studies on their PPARα activation potency are limited. However, by examining the available data for the parent compounds and the established principles of PPARα activation by fibrates, we can infer their relative activities and understand the experimental frameworks used to assess them.
Executive Summary
Data Presentation: Potency on PPARα
Direct comparative EC50 values for this compound and Fenofibroyl-CoA from a single study are not available in the current body of literature. However, data for the active metabolite of fenofibrate, fenofibric acid, provides a benchmark for its potency.
| Compound | Receptor | Parameter | Value (µM) | Cell Line | Assay Type |
| Fenofibric Acid | Human PPARα | EC50 | 9.47 | Not Specified | Transactivation Assay |
Table 1: Potency of Fenofibric Acid on PPARα. The EC50 value represents the concentration of the compound required to elicit a half-maximal response in a transactivation assay. Data from a comparative study of fibrates.[2]
It is important to note that CoA thioesters of peroxisome proliferator drugs have been shown to bind to PPARα with 5- to 6-fold higher affinities than their free acid forms.[1] This suggests that Fenofibroyl-CoA would have a significantly lower EC50 and higher potency than fenofibric acid. By extension, this compound is also expected to be a highly potent PPARα agonist.
Signaling Pathway and Experimental Workflow
To understand how these compounds exert their effects and how their potency is measured, the following diagrams illustrate the PPARα signaling pathway and a typical experimental workflow for assessing agonist potency.
Caption: PPARα signaling pathway activation by CoA-derivatives.
Caption: Workflow for a PPARα transactivation assay.
Experimental Protocols
The potency of PPARα agonists is typically determined using in vitro assays. The following are detailed methodologies for key experiments.
Cell-Based Transactivation Assay
This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of a PPARα-responsive promoter.
-
Cell Line: A suitable mammalian cell line, such as human hepatoma cells (HepG2) or monkey kidney cells (COS-1), is used.
-
Plasmids:
-
An expression vector containing the full-length coding sequence of human or rodent PPARα.
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of a peroxisome proliferator response element (PPRE).
-
A control plasmid, such as one expressing β-galactosidase, for normalization of transfection efficiency.
-
-
Transfection: Cells are transiently transfected with the plasmids using a suitable method like lipid-mediated transfection.
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds (e.g., this compound, Fenofibroyl-CoA) or a vehicle control.
-
Lysis and Reporter Assay: Following compound incubation, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer. The activity of the control enzyme (β-galactosidase) is also measured.
-
Data Analysis: The luciferase activity is normalized to the β-galactosidase activity to correct for transfection efficiency. The dose-response curve is then plotted, and the EC50 value is calculated using non-linear regression analysis.
Ligand Binding Assay
This assay directly measures the affinity of a compound for the PPARα ligand-binding domain (LBD).
-
Reagents:
-
Purified recombinant PPARα-LBD, often tagged with an affinity tag (e.g., GST or His-tag).
-
A radiolabeled or fluorescently labeled known PPARα ligand (the tracer).
-
Unlabeled test compounds (this compound, Fenofibroyl-CoA).
-
-
Assay Principle: The assay is based on the competition between the unlabeled test compound and the labeled tracer for binding to the PPARα-LBD.
-
Procedure:
-
The PPARα-LBD is incubated with a fixed concentration of the labeled tracer in the presence of increasing concentrations of the unlabeled test compound.
-
After reaching equilibrium, the bound and free tracer are separated. This can be achieved through various methods, such as scintillation proximity assay (SPA) or filtration.
-
The amount of bound tracer is quantified.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the bound tracer) is determined. The binding affinity (Ki) can then be calculated from the IC50 value.
Conclusion
References
- 1. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Effects of Nafenopin and its Active Metabolite, Nafenopin-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of the peroxisome proliferator Nafenopin and its bioactive Coenzyme A (CoA) thioester, Nafenopin-CoA. While direct comparative studies administering both compounds exogenously are scarce, substantial evidence indicates that Nafenopin functions as a prodrug, requiring intracellular conversion to this compound to elicit its full range of metabolic activities. This guide will delineate their established roles, supported by experimental data, and provide detailed methodologies for key experimental procedures.
Core-Concept: Intracellular Activation is Key
Nafenopin, a well-characterized peroxisome proliferator-activated receptor α (PPARα) agonist, undergoes intracellular metabolism to form this compound. This conversion, catalyzed by acyl-CoA synthetases, is a critical activation step. The resulting this compound is considered the primary active metabolite responsible for mediating the downstream metabolic effects attributed to Nafenopin. While Nafenopin itself can bind to and activate PPARα, its CoA derivative is implicated in more direct interactions with metabolic enzymes and may possess distinct pharmacological activities.
Quantitative Comparison of Metabolic Effects
The following tables summarize the quantitative effects of Nafenopin administration on key metabolic parameters, primarily observed in rodent models. Data for the direct administration of this compound is largely unavailable in the literature, as it is typically synthesized intracellularly.
Table 1: Effects of Nafenopin on Hepatic Enzymes and Weight
| Parameter | Species | Treatment Details | Observed Effect | Reference(s) |
| Liver Weight | Rat | 0.1% Nafenopin in diet for 7 and 54 days | Sustained increase | [1] |
| Rat | 0.03 mmol/kg in diet for up to 24 weeks | Increased numbers of hepatic peroxisomes | [2] | |
| Acyl-CoA Oxidase Activity | Rat (23°C acclimated) | Nafenopin treatment | 1.9-fold stimulation in interscapular brown adipose tissue | [3] |
| Rat (32°C acclimated) | Nafenopin treatment | 3.7-fold stimulation in interscapular brown adipose tissue | [3] | |
| Rat | Incubation of primary hepatocytes with 200 µM Nafenopin for 44h | ~300% increase in relative specific activity | [4] | |
| Catalase Activity | Rat | 0.125% and 0.25% Nafenopin in diet | Two-fold increase in activity and protein concentration | [5][6] |
| Rat (32°C acclimated) | Nafenopin treatment | 2.9-fold stimulation in interscapular brown adipose tissue | [3] | |
| Carnitine Palmitoyltransferase (CPT) Activity | Rat | N/A | While Nafenopin is known to affect fatty acid oxidation, specific quantitative data on its direct effect on CPT activity was not found in the reviewed literature. Peroxisome proliferators, in general, are known to increase the expression of CPT. | |
| Glutathione Transferase Activity | Rat | 0.03 mmol/kg in diet for up to 24 weeks | Markedly decreased cytosolic activity | [2] |
| Glutathione Peroxidase Activity | Rat | 0.03 mmol/kg in diet for up to 24 weeks | Decreased cytosolic activity | [2] |
Table 2: Differential Activity of Nafenopin and this compound on a Non-Metabolic Target
| Compound | Target | Experimental System | Effect | KB (nM) | Reference(s) |
| Nafenopin | P2Y1 Receptor | Xenopus laevis oocytes expressing human P2Y1 | No alteration of P2Y1 receptor activity at 100 µM | N/A | [7] |
| This compound | P2Y1 Receptor | Xenopus laevis oocytes expressing human P2Y1 | Competitive antagonist | 58 | [7] |
This data provides direct evidence that the CoA moiety confers a distinct pharmacological activity to Nafenopin, supporting the hypothesis that this compound is an active metabolite with its own unique biological profile.
Signaling Pathways and Mechanisms of Action
Nafenopin's primary mechanism of action involves the activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. The metabolic cascade is initiated by the intracellular conversion of Nafenopin to this compound.
Experimental Protocols
Isolation and Primary Culture of Rat Hepatocytes
This protocol is a standard method for obtaining primary hepatocytes for in vitro studies of liver metabolism.
Detailed Steps:
-
Anesthesia: Anesthetize a male Sprague-Dawley rat (200-250g) using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Preparation: Perform a midline laparotomy to expose the peritoneal cavity. Gently move the intestines to locate the portal vein.
-
Cannulation: Carefully cannulate the portal vein with a 20-gauge catheter and secure it with a suture.
-
Perfusion:
-
Immediately begin perfusion with a calcium-free Hanks' Balanced Salt Solution (HBSS) or a similar buffer containing 0.5 mM EGTA at a flow rate of 20-30 mL/min for 10-15 minutes to wash out the blood.
-
Switch to a perfusion buffer containing collagenase (e.g., Type IV collagenase at 0.5-1 mg/mL) and 5 mM CaCl2. Continue perfusion for 10-20 minutes, or until the liver becomes soft and digested.
-
-
Hepatocyte Dissociation:
-
Excise the digested liver and transfer it to a sterile petri dish containing culture medium (e.g., Williams' Medium E with supplements).
-
Gently mince the liver with sterile scissors and forceps to release the hepatocytes.
-
-
Filtration and Purification:
-
Filter the cell suspension through a series of sterile nylon meshes (e.g., 100 µm followed by 70 µm) to remove undigested tissue and debris.
-
Wash the filtered cells by centrifugation at low speed (e.g., 50 x g for 2-3 minutes) several times. Resuspend the cell pellet in fresh culture medium.
-
-
Viability Assessment: Determine the percentage of viable hepatocytes using the trypan blue exclusion method. A viable cell count of >85% is generally considered acceptable for culture.
-
Cell Plating: Plate the hepatocytes at a desired density (e.g., 1-2 x 106 cells per well in a 6-well plate) on collagen-coated culture dishes.
-
Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. The culture medium is typically changed after an initial attachment period of 2-4 hours to remove unattached and non-viable cells.
Treatment of Primary Hepatocytes with Nafenopin
-
Preparation of Nafenopin Stock Solution: Dissolve Nafenopin in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution (e.g., 20-50 mM).
-
Cell Treatment:
-
After the initial attachment period and medium change, allow the hepatocytes to stabilize in culture for 24-48 hours.
-
Add Nafenopin from the stock solution to the culture medium to achieve the desired final concentration (e.g., 50-200 µM). Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Include a vehicle control group of cells treated with the same concentration of the solvent alone.
-
-
Incubation: Incubate the cells with Nafenopin for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Following the treatment period, the cells can be harvested for various downstream analyses, such as:
-
Enzyme activity assays: (e.g., acyl-CoA oxidase, catalase).
-
Gene expression analysis: (e.g., quantitative real-time PCR for PPARα target genes).
-
Western blotting: To determine protein levels of key metabolic enzymes.
-
Lipid analysis: To measure changes in intracellular lipid content.
-
Conclusion
References
- 1. Nafenopin-induced hepatic microbody (peroxisome) proliferation and catalase synthesis in rats and mice. Absence of sex difference in response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the hepatocarcinogen nafenopin, a peroxisome proliferator, on the activities of rat liver glutathione-requiring enzymes and catalase in comparison to the action of phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Action of clofibrate and its analogs in rats. Dissociation of hypolipidemic effects and the induction of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of gemfibrozil and clofibrate on metabolism of cholesterol and plasma triglycerides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of gemfibrozil on lipid biosynthesis from acetyl-CoA derived from peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clofibrate - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation of Nafenopin-CoA as a P2Y(1) Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Nafenopin-CoA as a competitive antagonist of the P2Y(1) receptor, a key player in ADP-mediated platelet aggregation and a promising target for antithrombotic therapies. Through an objective comparison with established P2Y(1) receptor antagonists and the presentation of supporting experimental data and detailed protocols, this document serves as a valuable resource for researchers in the fields of pharmacology and drug discovery.
Comparative Analysis of P2Y(1) Receptor Antagonists
Nafenopin, a hypolipidemic drug, is metabolized in the liver to its acyl-coenzyme A (CoA) thioester, this compound. This metabolite has been identified as a potent and competitive antagonist of the P2Y(1) receptor. To contextualize its efficacy, this section compares the antagonistic potency of this compound with that of a well-characterized and highly selective P2Y(1) antagonist, MRS2500.
| Antagonist | Receptor Affinity (KB/Ki) | Assay System | Reference |
| This compound | 58 nM (KB) | Xenopus laevis oocytes expressing human P2Y(1) receptors | (--INVALID-LINK--) |
| MRS2500 | 0.78 nM (Ki) | Radioligand binding assay using human P2Y(1) receptors | (--INVALID-LINK--) |
Note: KB (antagonist equilibrium dissociation constant) and Ki (inhibition constant) are measures of antagonist potency. Lower values indicate higher affinity for the receptor.
P2Y(1) Receptor Signaling Pathway
The P2Y(1) receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon activation by its endogenous agonist, adenosine diphosphate (ADP), it initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent physiological responses, most notably platelet shape change and aggregation.
Experimental Validation Protocols
The following sections provide detailed methodologies for key experiments used to validate the antagonistic activity of this compound at the P2Y(1) receptor.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This electrophysiological technique is used to measure the ion currents activated by the P2Y(1) receptor in response to its agonist, with and without the presence of the antagonist.
Experimental Workflow:
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human P2Y(1) receptor.
-
Incubation: Injected oocytes are incubated for 2-4 days at 18°C to allow for receptor expression on the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording. The membrane potential is held at -60 mV.
-
The P2Y(1) receptor is activated by applying its agonist, ADP, which leads to an increase in intracellular Ca²⁺, in turn activating a Ca²⁺-dependent chloride current (ICl(Ca)), which is measured.
-
To test for antagonism, the oocyte is pre-incubated with this compound for a defined period, followed by co-application of ADP and this compound.
-
The reduction in the amplitude of the ADP-induced current in the presence of this compound indicates antagonistic activity. A Schild plot analysis can be performed to determine the KB value.
-
ADP-Induced Platelet Aggregation Assay
This assay directly measures the functional consequence of P2Y(1) receptor activation in its native environment—human platelets.
Experimental Workflow:
A Comparative Guide to Nafenopin-CoA and Other Synthetic PPARα Agonists for Researchers
This guide provides a detailed comparison of Nafenopin-CoA and other notable synthetic peroxisome proliferator-activated receptor alpha (PPARα) agonists. It is intended for researchers, scientists, and professionals in drug development seeking to understand the relative performance, mechanisms, and experimental evaluation of these compounds. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Introduction to PPARα and its Agonists
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammatory responses. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidneys. Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and oxidation.
Synthetic PPARα agonists, a class of drugs known as fibrates, have been used clinically for decades to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. These drugs effectively lower plasma triglycerides and, in some cases, raise high-density lipoprotein (HDL) cholesterol levels. Nafenopin is one such peroxisome proliferator that, like other fibrates, is converted to its acyl-coenzyme A (CoA) thioester, this compound, to become the active ligand for PPARα. It is believed that these CoA thioesters are the active forms of these drugs. In fact, CoA thioesters of peroxisome proliferator drugs have been shown to bind to PPARα with 5- to 6-fold higher affinities than their corresponding free acid forms.[2]
This guide compares this compound with other well-established and newer synthetic PPARα agonists, including fenofibrate (and its active metabolite, fenofibric acid), gemfibrozil, bezafibrate, ciprofibrate, WY14643, and the highly potent and selective pemafibrate.
Comparative Analysis of PPARα Agonists: Potency and Selectivity
The efficacy of a PPARα agonist is determined by its binding affinity and its ability to activate the receptor, often quantified by the half-maximal effective concentration (EC50). The following table summarizes the EC50 values for various synthetic PPARα agonists, providing a quantitative basis for comparison. Lower EC50 values indicate higher potency.
Table 1: Comparative Potency (EC50) of Synthetic PPARα Agonists
| Agonist | Human PPARα EC50 (µM) | Murine PPARα EC50 (µM) | Notes |
| This compound | Data not available | Data not available | The CoA thioester is the high-affinity active form. |
| Fenofibric Acid | 9.47 - 30 | - | Active metabolite of fenofibrate. |
| Gemfibrozil | Data not consistently available; considered a weaker agonist. | - | Inhibits various CYP enzymes.[3] |
| Bezafibrate | 30.4 - 50 | 90 | Also activates PPARγ and PPARδ, making it a pan-agonist.[4][5][6][7] |
| Ciprofibrate | 0.9 - 20 | - | Selective for PPARα over PPARγ and PPARδ.[8] |
| WY14643 | 1.5 - 5.0 | 0.63 | A potent and selective PPARα agonist.[1][2][9] |
| Pemafibrate | 0.0008 - 0.0014 | - | A highly potent and selective PPARα modulator (SPPARMα).[4][10] |
Data compiled from multiple sources. EC50 values can vary depending on the specific assay conditions.
Effects on PPARα Target Gene Expression
The therapeutic effects of PPARα agonists are mediated through the regulation of specific target genes involved in lipid metabolism. The table below provides a qualitative comparison of the effects of these agonists on key PPARα target genes.
Table 2: Comparative Effects on PPARα Target Gene Expression
| Agonist | Key Target Genes Induced | Notes |
| Nafenopin | Acyl-CoA oxidase, genes for peroxisomal β-oxidation.[4] | Induces peroxisome proliferation, particularly in rodents.[4] |
| Fenofibrate | CPT1A, PDK4, VNN1, genes for fatty acid oxidation and lipoprotein metabolism. | Downregulates PPARα and RXRα gene expression in the kidney.[6] |
| Gemfibrozil | Genes involved in HDL biogenesis (in association with LXRα). | Can inhibit cytokine-induced iNOS expression.[3] |
| Bezafibrate | Genes involved in fatty acid uptake and β-oxidation. | Broad effects due to pan-PPAR activation. |
| Ciprofibrate | Genes related to fatty acid metabolism and mitochondrial oxidative phosphorylation. | Strong upregulation of target genes observed in primate liver. |
| WY14643 | CPT1A, PDK4, VNN1, and other established PPARα targets. | Generally shows stronger induction of target genes compared to fenofibrate. |
| Pemafibrate | Genes related to fatty acid β-oxidation and FGF21. | Potently upregulates genes involved in triglyceride clearance. |
Signaling Pathway of PPARα Activation
The activation of PPARα by synthetic agonists initiates a cascade of molecular events leading to the regulation of gene expression. The following diagram illustrates this signaling pathway.
Caption: PPARα signaling pathway initiated by a synthetic agonist.
Experimental Protocols
Standardized assays are essential for characterizing and comparing the activity of PPARα agonists. Below are detailed methodologies for two common experimental approaches.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate PPARα-mediated gene transcription.
Objective: To determine the EC50 of a test compound for PPARα activation.
Materials:
-
HEK293T or COS-7 cells
-
Expression plasmid for full-length human PPARα
-
Luciferase reporter plasmid containing PPREs upstream of the luciferase gene (e.g., pGL3-(PPRE)x3-tk-luc)
-
Control plasmid for transfection efficiency normalization (e.g., Renilla luciferase plasmid)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds (including a reference agonist like WY14643) dissolved in DMSO
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T or COS-7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference agonist in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Assay: After the 24-hour incubation, replace the medium with the medium containing the test compounds. Incubate for another 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the luciferase assay system protocol.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated (DMSO) control.
-
Plot the fold activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a biochemical assay that measures the ligand-dependent interaction between PPARα and a coactivator peptide.
Objective: To determine the binding affinity (IC50 or Kd) of a test compound to the PPARα ligand-binding domain (LBD).
Materials:
-
Recombinant human PPARα-LBD tagged with glutathione S-transferase (GST)
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (e.g., from PGC-1α) (acceptor fluorophore)
-
Assay buffer
-
Test compounds and a reference agonist dissolved in DMSO
-
Low-volume 384-well black assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compounds, PPARα-LBD-GST, Tb-anti-GST antibody, and fluorescein-coactivator peptide in the assay buffer.
-
Assay Setup (Agonist Mode):
-
Add the test compound dilutions to the wells of the 384-well plate.
-
Add the PPARα-LBD-GST to the wells and incubate for a short period to allow for compound binding.
-
Add a pre-mixed solution of the Tb-anti-GST antibody and the fluorescein-coactivator peptide.
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
TR-FRET Measurement: Read the plate using a TR-FRET plate reader. Excite the terbium donor at ~340 nm and measure the emission at two wavelengths: ~495 nm (for terbium) and ~520 nm (for fluorescein).
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission signal (520 nm) by the donor emission signal (495 nm).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
For competitive binding assays, determine the IC50 value, which is the concentration of the test compound that displaces 50% of a fluorescently labeled ligand.
-
Conclusion
The fibrate class of drugs, including fenofibrate, gemfibrozil, bezafibrate, and ciprofibrate, represent the first generation of synthetic PPARα agonists and generally exhibit micromolar potencies. Newer compounds like WY14643 have demonstrated higher potency. The most significant advancement in this class is the development of selective PPARα modulators (SPPARMα) such as pemafibrate, which displays nanomolar potency, representing a greater than 2,500-fold increase in activity compared to fenofibric acid. This high potency and selectivity are anticipated to translate into improved therapeutic efficacy with a better safety profile.
For researchers and drug development professionals, the choice of a PPARα agonist will depend on the specific application, whether it be for in vitro mechanistic studies or for in vivo therapeutic evaluation. The experimental protocols provided in this guide offer standardized methods for the characterization and comparison of novel and existing PPARα agonists. The continued exploration of this class of compounds holds promise for the development of more effective treatments for metabolic disorders.
References
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nafenopin-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic characteristics of rat liver peroxisomal this compound ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human adipocyte fatty acid-binding protein (aP2) gene promoter-driven reporter assay discriminates nonlipogenic peroxisome proliferator-activated receptor gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perfluoroalkyl Acid Binding with Peroxisome Proliferator-Activated Receptors α, γ, and δ, and Fatty Acid Binding Proteins by Equilibrium Dialysis with a Comparison of Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Nafenopin-CoA and Endogenous Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic peroxisome proliferator Nafenopin-CoA and endogenous long-chain fatty acyl-CoAs. The information presented herein is intended to support research and development efforts in metabolic diseases, toxicology, and drug discovery by offering a comprehensive overview of their biochemical and cellular interactions.
Introduction
Nafenopin is a hypolipidemic drug that, like endogenous fatty acids, is activated to its coenzyme A (CoA) thioester, this compound, within the cell. This activation is a critical step for both xenobiotics and endogenous fatty acids to exert their biological effects. Long-chain fatty acyl-CoAs are pivotal molecules in cellular metabolism, serving as substrates for energy production through β-oxidation, precursors for complex lipid synthesis, and signaling molecules that regulate gene expression, primarily through peroxisome proliferator-activated receptors (PPARs)[1][2][3]. Understanding the similarities and differences between this compound and endogenous fatty acyl-CoAs is crucial for elucidating the mechanisms of action of peroxisome proliferators and their potential therapeutic and toxicological implications.
Formation and Enzyme Kinetics
Both nafenopin and endogenous fatty acids are activated by long-chain acyl-CoA synthetases (ACSLs) in an ATP-dependent reaction. The kinetic parameters of this activation have been studied in various systems, providing insights into the substrate preferences and efficiencies of these enzymes.
Table 1: Comparative Enzyme Kinetics of Nafenopin and Palmitic Acid Activation
| Parameter | Nafenopin | Palmitic Acid | Organism/System | Reference |
| Km (µM) | 6.7 | - | Rat liver peroxisomes | |
| Vmax (nmol/mg/min) | 0.31 | - | Rat liver peroxisomes | |
| C50 (µM) | 213.7 | 3.4 | Human liver microsomes | |
| C50 (µM) | 149.7 | 3.4 | Marmoset liver microsomes | |
| Ki (µM) of Palmitic Acid on this compound formation | - | 1.1 | Rat liver peroxisomes |
Km: Michaelis constant, representing the substrate concentration at half-maximal velocity. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax: Maximum velocity of the enzyme reaction. C50: Substrate concentration at which the enzyme exhibits half of its maximal activity. Ki: Inhibition constant, representing the concentration of an inhibitor required to produce half-maximum inhibition.
The data indicate that while both nafenopin and palmitic acid are substrates for ACSLs, palmitic acid generally exhibits a much higher affinity (lower C50 and Ki values) for the enzyme. This suggests that at physiological concentrations, the activation of endogenous fatty acids is a more favored reaction.
Interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
A primary mechanism of action for both this compound and endogenous fatty acyl-CoAs is the activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism[1][4].
Table 2: Comparative Binding Affinities and Activation of PPARα
| Ligand | Parameter | Value | Organism/System | Reference |
| Various Very-Long-Chain Fatty Acyl-CoAs (C20-C24) | Kd (nM) | 3-29 | In vitro | [5] |
| Phytanoyl-CoA | Kd (nM) | ~11 | In vitro | [5] |
| Pristanoyl-CoA | Kd (nM) | ~11 | In vitro | [5] |
| Arachidonic Acid (Unsaturated Fatty Acid) | Kd (nM) | 20 | In vitro | [5] |
| GW2331 (a fibrate) | EC50 (nM) for human PPARα | 50 | In vitro | [6] |
| GW2331 (a fibrate) | EC50 (nM) for mouse PPARα | 10 | In vitro | [6] |
Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates a higher binding affinity. EC50: Half-maximal effective concentration, the concentration of a ligand that induces a response halfway between the baseline and maximum.
dot
Caption: Signaling pathway of PPARα activation by this compound and endogenous fatty acyl-CoAs.
Effects on Mitochondrial β-Oxidation
Both this compound and endogenous fatty acyl-CoAs influence mitochondrial β-oxidation, the primary pathway for fatty acid degradation.
Endogenous long-chain fatty acyl-CoAs are the substrates for β-oxidation. Their entry into the mitochondria is a rate-limiting step, regulated by carnitine palmitoyltransferase I (CPT1)[7]. Malonyl-CoA, a key intermediate in fatty acid synthesis, is a potent inhibitor of CPT1, thus preventing futile cycling of fatty acids[8]. Some endogenous fatty acyl-CoAs, such as acetyl-CoA, can also inhibit CPT1, though with a much lower affinity than malonyl-CoA (Ki of ~45 µM for acetyl-CoA versus ~0.22 µM for malonyl-CoA)[8].
Nafenopin treatment has been shown to significantly increase mitochondrial β-oxidation[4]. This effect is largely attributed to the PPARα-mediated upregulation of genes encoding β-oxidation enzymes[1][2]. While direct studies on the inhibitory effect of this compound on CPT1 are not prevalent in the searched literature, it is plausible that at high concentrations it could competitively inhibit the enzyme, similar to other acyl-CoAs. However, its primary effect appears to be the induction of the β-oxidation machinery.
dot
Caption: Regulation of mitochondrial β-oxidation by endogenous molecules and this compound.
Experimental Protocols
Radiometric Acyl-CoA Synthetase Assay
This assay measures the activity of ACSL by quantifying the formation of radiolabeled acyl-CoA from a radiolabeled fatty acid substrate.
Materials:
-
Cell or tissue homogenates (e.g., liver microsomes)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Radiolabeled fatty acid (e.g., [1-14C]palmitic acid or [3H]nafenopin) complexed to bovine serum albumin (BSA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and CoA.
-
Initiate the reaction by adding the cell/tissue homogenate and the radiolabeled fatty acid-BSA complex.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an extraction solvent (e.g., Dole's reagent: isopropanol/heptane/1M H2SO4, 40:10:1 v/v/v).
-
Add water and heptane to separate the phases. The unreacted fatty acid will be in the upper heptane phase, while the acyl-CoA will be in the lower aqueous phase.
-
Collect an aliquot of the aqueous phase and add it to a scintillation vial containing scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled acyl-CoA formed per unit of time and protein concentration.
dot
Caption: Workflow for a radiometric acyl-CoA synthetase assay.
PPARα Ligand Binding Assay (Competitive ELISA-based)
This assay determines the ability of a test compound to compete with a known ligand for binding to the PPARα ligand-binding domain (LBD).
Materials:
-
Recombinant PPARα-LBD
-
Biotinylated known PPARα ligand (e.g., a high-affinity fibrate)
-
Streptavidin-coated microplate
-
Anti-PPARα antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., wash buffer with 1% BSA)
-
Test compounds (this compound and various endogenous fatty acyl-CoAs)
Procedure:
-
Coat the streptavidin-coated microplate with the biotinylated PPARα ligand.
-
Block the remaining protein-binding sites on the plate with blocking buffer.
-
In a separate tube, pre-incubate the PPARα-LBD with varying concentrations of the test compound or a control.
-
Add the pre-incubated PPARα-LBD/compound mixture to the wells of the microplate. The unbound PPARα-LBD will bind to the ligand on the plate.
-
Wash the plate to remove unbound components.
-
Add the primary anti-PPARα antibody and incubate.
-
Wash the plate and add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate and add the enzyme substrate.
-
Measure the absorbance or fluorescence, which is proportional to the amount of PPARα-LBD bound to the plate.
-
A decrease in signal in the presence of the test compound indicates that it competes with the plate-bound ligand for binding to PPARα-LBD. Calculate the IC50 value for each compound.
Other Signaling Pathways
While PPARα is a major target, endogenous fatty acyl-CoAs are involved in a multitude of other signaling and regulatory pathways. They can allosterically regulate enzymes, act as precursors for the synthesis of signaling lipids like eicosanoids and diacylglycerol, and participate in post-translational modifications of proteins (acylation). The extent to which this compound participates in these other pathways is less well-characterized, but it is plausible that it could interfere with some of these processes, contributing to its overall cellular effects. For instance, both nafenopin and the endogenous fatty acid palmitate have been shown to covalently bind to liver proteins, suggesting that xenobiotic acylation of proteins can occur and may perturb the function of endogenously acylated proteins.
Conclusion
This compound and endogenous fatty acyl-CoAs share the fundamental property of being activated thioesters that can interact with key cellular machinery, most notably PPARα. This interaction underlies the peroxisome-proliferating and hypolipidemic effects of nafenopin. However, significant differences exist in their affinity for activating enzymes and potentially in their engagement with a broader range of cellular processes. Endogenous fatty acyl-CoAs are integral to a complex network of metabolic and signaling pathways, and their cellular concentrations are tightly regulated. The introduction of a xenobiotic like nafenopin, which is converted to a stable and potent PPARα agonist, can significantly perturb this delicate balance. Further research is warranted to fully elucidate the comparative effects of this compound and various endogenous fatty acyl-CoAs on a wider array of cellular targets and pathways to better understand the full spectrum of their biological activities.
References
- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nafenopin-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. Different sites of inhibition of carnitine palmitoyltransferase by malonyl-CoA, and by acetyl-CoA and CoA, in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nafenopin-CoA's Downstream Effects: A Comparative Guide to Using Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of a drug candidate is paramount. This guide provides a comprehensive comparison of methodologies for validating the downstream effects of Nafenopin-CoA, with a primary focus on the use of a knockout mouse model. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative validation strategies.
Nafenopin, a peroxisome proliferator, exerts its biological effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Its active metabolite, this compound, is known to mediate these effects. However, discerning the specific PPARα-dependent pathways from potential off-target effects is a critical step in its pharmacological profiling. The PPARα knockout mouse model serves as an invaluable tool for this purpose.
The Power of the Knockout Model: Dissecting PPARα-Dependent Effects
The fundamental principle behind using a PPARα knockout (KO) mouse is to create a biological system devoid of the primary target of Nafenopin. By comparing the physiological and molecular responses to Nafenopin treatment in wild-type (WT) mice with those in PPARα KO mice, researchers can definitively attribute specific effects to the activation of PPARα.
Quantitative Comparison of Nafenopin's Effects in Wild-Type vs. PPARα Knockout Mice
The following tables summarize the expected quantitative differences in key downstream markers upon Nafenopin administration in WT and PPARα KO mice. These tables are compiled based on established knowledge of PPARα agonist effects.
| Parameter | Wild-Type (WT) + Nafenopin | PPARα Knockout (KO) + Nafenopin | Primary Rationale |
| Liver-to-Body Weight Ratio | Increased | No significant change | PPARα activation induces hepatomegaly. |
| Hepatic Peroxisome Proliferation | Markedly Increased | No significant change | A hallmark effect of PPARα agonists. |
| Serum Triglyceride Levels | Decreased | No significant change | PPARα is a key regulator of lipid metabolism. |
| Gene | Genotype | Treatment | Fold Change in Expression (Relative to Untreated WT) |
| Acyl-CoA Oxidase 1 (ACOX1) | WT | Nafenopin | > 10-fold increase |
| KO | Nafenopin | No significant change | |
| Cytochrome P450 4A10 (CYP4A10) | WT | Nafenopin | > 20-fold increase |
| KO | Nafenopin | No significant change |
| Metabolite | Genotype | Treatment | Relative Abundance in Liver (Compared to Untreated WT) |
| Long-chain acylcarnitines | WT | Nafenopin | Increased |
| KO | Nafenopin | No significant change | |
| Ketone bodies | WT | Nafenopin | Increased |
| KO | Nafenopin | No significant change |
Unmasking Off-Target Effects: The Case of this compound and the P2Y1 Receptor
A significant downstream effect of this compound, independent of PPARα, is its antagonistic action on the P2Y1 purinergic receptor. This discovery was made possible by testing the compound in systems that do not rely on PPARα signaling.
| Parameter | Experimental System | Effect of this compound | Supporting Data |
| P2Y1 Receptor Activity | Xenopus oocytes expressing human P2Y1 receptor | Competitive antagonist | Schild plot analysis reveals a pA2 value of approximately 7.2. |
| Platelet Aggregation (ADP-induced) | Isolated human platelets | Inhibition | Concentration-dependent reduction in platelet aggregation. |
Experimental Protocols
To ensure reproducibility and facilitate the application of these validation methods, detailed experimental protocols are provided below.
Animal Studies with PPARα Knockout Mice
1. Animals: Male wild-type and PPARα-null mice on a C57BL/6J background (8-10 weeks old) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.
2. Nafenopin Administration: Nafenopin is administered via oral gavage at a dose of 100 mg/kg body weight daily for 14 consecutive days. A vehicle control group (e.g., corn oil) is included for both WT and KO mice.
3. Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized, and blood and liver tissues are collected.
- Serum Analysis: Serum triglycerides are measured using a commercial colorimetric assay kit.
- Histology: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for assessment of hepatocyte morphology and peroxisome proliferation (visualized by electron microscopy).
- Gene Expression Analysis (qPCR): Total RNA is extracted from liver tissue using TRIzol reagent. cDNA is synthesized, and quantitative PCR is performed using primers specific for Acox1, Cyp4a10, and a housekeeping gene (e.g., Gapdh).
- Metabolomic Analysis: Liver tissue is snap-frozen in liquid nitrogen. Metabolites are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS).
P2Y1 Receptor Antagonism Assay
1. Cell Culture and Receptor Expression: Human embryonic kidney (HEK293) cells are transiently transfected with a plasmid encoding the human P2Y1 receptor.
2. Intracellular Calcium Mobilization Assay:
- Transfected cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Cells are pre-incubated with varying concentrations of this compound or a known P2Y1 antagonist (e.g., MRS2179) for 15 minutes.
- The P2Y1 receptor agonist, adenosine diphosphate (ADP), is added, and the change in intracellular calcium concentration is measured using a fluorescence plate reader.
- The inhibitory effect of this compound is determined by quantifying the reduction in the ADP-induced calcium signal.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Comparison with Alternative Validation Models
While the knockout mouse model is a powerful tool, other methodologies can complement or serve as alternatives for validating the downstream effects of this compound.
| Model | Advantages | Disadvantages | Applicability to this compound Validation |
| Primary Hepatocyte Culture (from WT and KO mice) | Allows for direct comparison of cellular responses in a controlled in vitro environment. Reduces animal use. | Short-term viability and potential for dedifferentiation. | Excellent for confirming cell-autonomous effects on gene expression and metabolism. |
| Liver Spheroids/Organoids | More physiologically relevant 3D structure compared to monolayer cultures. Longer-term culture is possible. | Technically more complex to establish and maintain. | Useful for studying chronic exposure effects and complex cell-cell interactions. |
| siRNA/shRNA knockdown in vitro | Allows for transient and inducible silencing of PPARα in various cell lines. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects of the RNAi machinery. | A good alternative to knockout models for initial screening and target validation in specific cell types. |
| In Silico Modeling (e.g., molecular docking, pathway analysis) | Rapid and cost-effective for predicting potential targets and off-target effects. | Predictions require experimental validation. May not capture the complexity of a whole biological system. | Useful for initial hypothesis generation regarding potential off-target interactions of this compound. |
Conclusion
Validating the downstream effects of this compound requires a multi-faceted approach. The PPARα knockout mouse model stands as the gold standard for unequivocally distinguishing between PPARα-dependent and -independent effects in vivo. The quantitative data and detailed protocols provided in this guide offer a robust framework for such investigations. Furthermore, the identification of the P2Y1 receptor as a PPARα-independent target highlights the importance of employing a range of experimental systems. By integrating data from knockout models with in vitro and in silico approaches, researchers can build a comprehensive and accurate pharmacological profile of this compound, a crucial step in its journey through the drug development pipeline.
A Head-to-Head Comparison of Nafenopin-CoA and WY-14,643 on PPARα Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent peroxisome proliferator-activated receptor alpha (PPARα) agonists: Nafenopin-CoA and WY-14,643. We will delve into their performance, supported by available experimental data, to assist researchers in selecting the appropriate compound for their studies.
Introduction to this compound and WY-14,643
Nafenopin is a hypolipidemic agent that requires metabolic activation to its coenzyme A (CoA) thioester, this compound, to exert its effects.[1] This activation is catalyzed by long-chain fatty acid CoA ligases in the liver.[2][3] WY-14,643, also known as Pirinixic acid, is a potent and selective PPARα agonist that does not require metabolic activation.[4] Both compounds are widely used in research to investigate the physiological and pathophysiological roles of PPARα, a key regulator of lipid metabolism and inflammation.
Quantitative Comparison of PPARα Activation
Direct head-to-head quantitative comparisons of this compound and WY-14,643 are limited in the existing literature. However, by compiling data from various sources, we can establish a comparative overview of their potency in activating PPARα.
| Parameter | This compound | WY-14,643 | Species | Assay Type | Reference |
| EC50 for PPARα Activation | Data not available | ~0.63 µM | Murine | Luciferase Reporter Assay | [4] |
| 5.0 µM | Human | Luciferase Reporter Assay | [4] | ||
| 1.5 µM | Not Specified | Not Specified | [4] | ||
| Binding Affinity (Kd) | Data not available, but CoA thioesters of fibrates show 5-6 fold higher affinity than free acids | Data not available | Human | Fluorescence Displacement Assay | [5] |
| C50 for CoA Conjugation | 192.9 µM (for Nafenopin) | Not Applicable | Marmoset | In vitro enzyme assay with expressed MLCL1 | [2] |
Note: The provided C50 value for Nafenopin reflects the concentration required for its conversion to this compound, not the direct activation of PPARα by this compound. It is hypothesized that this compound is the active ligand for PPARα.[1][5]
Impact on PPARα Target Gene Expression
Both Nafenopin and WY-14,643 are known to upregulate a suite of genes involved in fatty acid transport and oxidation through the activation of PPARα. While direct comparative studies on gene expression are scarce, the following table summarizes key target genes known to be induced by each compound.
| Target Gene | Gene Function | Induced by Nafenopin? | Induced by WY-14,643? | Reference |
| ACOX1 (Acyl-CoA Oxidase 1) | Rate-limiting enzyme in peroxisomal β-oxidation | Yes | Yes | [6][7][8] |
| CPT1A (Carnitine Palmitoyltransferase 1A) | Rate-limiting enzyme in mitochondrial β-oxidation | Yes (inferred) | Yes | [8][9][10] |
| CYP4A family | Fatty acid ω-hydroxylation | Yes (inferred) | Yes | [7][11] |
| FABP1 (Fatty Acid Binding Protein 1) | Intracellular fatty acid transport | Yes (inferred) | Yes | [7][12] |
| HMGCS2 (3-Hydroxy-3-Methylglutaryl-CoA Synthase 2) | Ketogenesis | Yes (inferred) | Yes | [12] |
| ADFP (Adipose Differentiation-Related Protein) | Lipid droplet formation | Yes (inferred) | Yes | [12] |
Note: "Inferred" for Nafenopin indicates that as a PPARα agonist, it is expected to regulate these canonical target genes, though direct comparative studies with WY-14,643 are limited. A 2009 study showed that WY-14,643 regulates a largely divergent set of genes in mouse and human hepatocytes, though the core lipid metabolism genes are conserved.[12]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of PPARα agonists are provided below.
Luciferase Reporter Gene Assay for PPARα Activation
This assay quantifies the ability of a compound to activate PPARα, leading to the expression of a reporter gene (luciferase).
a. Cell Culture and Transfection:
-
Human hepatoma cells (e.g., HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 24-well plates.
-
Transient transfection is performed using a lipid-based transfection reagent. The following plasmids are co-transfected:
-
A PPARα expression vector (e.g., pCMX-hPPARα).
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pPPRE-luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
b. Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or WY-14,643. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for an additional 24 hours.
c. Luciferase Activity Measurement:
-
Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
The fold induction is calculated relative to the vehicle control.
-
EC50 values are determined by plotting the fold induction against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Electrophoretic Mobility Shift Assay (EMSA) for PPARα/RXRα DNA Binding
EMSA is used to detect the binding of the PPARα/RXRα heterodimer to a specific DNA sequence (PPRE).
a. Nuclear Extract Preparation:
-
Cells or tissues are treated with this compound or WY-14,643.
-
Nuclear extracts are prepared by hypotonic lysis of the cells followed by high-salt extraction of the nuclei.
-
Protein concentration in the nuclear extract is determined using a Bradford or BCA assay.
b. Probe Labeling:
-
A double-stranded oligonucleotide containing a consensus PPRE sequence is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.
-
The labeled probe is purified to remove unincorporated label.
c. Binding Reaction:
-
The binding reaction is set up in a binding buffer containing the nuclear extract, a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding, and the labeled PPRE probe.
-
For supershift assays, an antibody specific to PPARα or RXRα is added to the reaction to confirm the identity of the binding proteins.
-
The reaction is incubated at room temperature for 20-30 minutes.
d. Electrophoresis and Detection:
-
The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel.
-
Electrophoresis is carried out at a low voltage in a cold room.
-
The gel is dried, and the protein-DNA complexes are visualized by autoradiography (for ³²P-labeled probes) or chemiluminescence (for biotin-labeled probes).
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
qPCR is used to measure the relative changes in the mRNA levels of PPARα target genes in response to treatment with this compound or WY-14,643.
a. RNA Extraction and cDNA Synthesis:
-
Cells or tissues are treated with the compounds for a specified time.
-
Total RNA is extracted using a commercial kit (e.g., TRIzol or RNeasy).
-
The quality and quantity of the RNA are assessed by spectrophotometry and gel electrophoresis.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
b. qPCR Reaction:
-
The qPCR reaction is set up in a reaction mixture containing the cDNA template, gene-specific forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).
-
The reaction is performed in a real-time PCR cycler.
c. Data Analysis:
-
The cycle threshold (Ct) values are determined for the target and reference genes.
-
The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the reference gene and relative to the vehicle-treated control group.
Visualizations
PPARα Signaling Pathway
Caption: PPARα signaling pathway activated by this compound or WY-14,643.
Experimental Workflow for qPCR Analysis
Caption: A typical experimental workflow for analyzing PPARα target gene expression using qPCR.
Conclusion
Both this compound and WY-14,643 are valuable tools for studying PPARα function. WY-14,643 is a potent, direct-acting agonist with well-characterized effects on PPARα. Nafenopin requires metabolic activation to this compound, which is believed to be the active ligand. While direct comparative data on the potency and gene regulation profiles of this compound and WY-14,643 are limited, both compounds effectively activate PPARα and induce the expression of genes involved in lipid metabolism. The choice between these two compounds may depend on the specific research question, with Nafenopin being more relevant for studies involving metabolic activation, while WY-14,643 offers a more direct and potent activation of PPARα. Further head-to-head studies are warranted to fully elucidate the comparative pharmacology of these two important research compounds.
References
- 1. Activation of hypolipidaemic drugs to acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafenopin-, ciprofibroyl-, and palmitoyl-CoA conjugation in vitro: kinetic and molecular characterization of marmoset liver microsomes and expressed MLCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic characteristics of rat liver peroxisomal this compound ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARα agonist WY-14,643 induces the PLA2/COX-2/ACOX1 pathway to enhance peroxisomal lipid metabolism and ameliorate alcoholic fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjgnet.com [wjgnet.com]
- 9. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]
- 10. WY-14643 attenuates lipid deposition via activation of the PPARα/CPT1A axis by targeting Gly335 to inhibit cell proliferation and migration in ccRCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for the Disposal of Nafenopin-CoA
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety Precautions
Before handling Nafenopin-CoA for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of the compound in solid or solution form should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol
-
Classification as Hazardous Waste : Due to its potential carcinogenicity, Nafenopin and its derivatives like this compound must be classified as hazardous chemical waste.[2][3][4][5] Do not dispose of this compound down the drain or in regular trash.[1]
-
Waste Collection :
-
Collect waste this compound, including pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials), in a designated and compatible hazardous waste container.[1]
-
The container must be in good condition, leak-proof, and have a secure lid.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound". Avoid abbreviations.
-
Indicate the primary hazards (e.g., "Potential Carcinogen," "Toxic").
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous waste.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS office or contractor with all necessary information about the waste, as indicated on the label.
-
Data Presentation
No specific quantitative data for the disposal of this compound (e.g., concentration limits for sewer disposal, specific temperature for incineration) were found in the available resources. In the absence of such data, all forms and quantities of this compound waste should be treated as hazardous.
| Parameter | Guideline | Source |
| Disposal Method | Treat as hazardous chemical waste. | General Best Practices |
| Sewer Disposal | Prohibited.[1] | [1] |
| Solid Waste Landfill | Prohibited for untreated chemical. | General Best Practices |
| Incineration Temperature | To be determined by licensed disposal facility. | N/A |
| Chemical Treatment | No specific neutralization protocol available. | N/A |
Experimental Protocols
No specific experimental protocols for the disposal or neutralization of this compound were found in the searched literature. The recommended procedure is to defer to professional hazardous waste disposal services.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Nafenopin-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Nafenopin-CoA, a potent peroxisome proliferator. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. The following protocols for personal protective equipment (PPE), operational handling, and disposal are based on the available safety data for Nafenopin and general best practices for handling hazardous research chemicals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Item | Standard/Specification | Purpose |
| Eyes/Face | Safety Goggles with Side Shields | EN 166 (EU) or NIOSH (US) approved | Protects against splashes and airborne particles.[1] |
| Face Shield | - | Recommended when there is a significant risk of splashing. | |
| Hands | Chemical-Impermeable Gloves | EN 374 (EU) or equivalent | Prevents skin contact with the compound. Nitrile gloves are a common choice. Double gloving is recommended for enhanced protection.[1] |
| Body | Fire/Flame Resistant and Impervious Lab Coat or Gown | - | Protects skin and personal clothing from contamination. |
| Respiratory | Full-Face Respirator | NIOSH (US) or equivalent | Required if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a primary containment device (e.g., chemical fume hood).[1] |
| Feet | Closed-Toe Shoes | - | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following step-by-step workflow should be followed.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
